Cyclohex-3-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZLLDMKRKVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193964 | |
| Record name | Cyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4096-34-8 | |
| Record name | 3-Cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohex-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohex-3-en-1-one, a versatile building block in organic synthesis. The document details a common synthetic route, purification methods, and various analytical techniques for its characterization.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the Birch reduction of anisole, followed by acidic hydrolysis of the resulting enol ether.[1][2] This two-step process offers a reliable route to the target β,γ-unsaturated ketone.
Synthetic Pathway: Birch Reduction of Anisole
The synthesis proceeds through two key stages: the reduction of the aromatic ring to form a dihydroanisole derivative, and the subsequent hydrolysis to yield the desired cyclohexenone.
References
Physical and chemical properties of Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-3-en-1-one, a cyclic enone, is a versatile and valuable building block in organic synthesis. Its chemical structure, featuring both a ketone functional group and a non-conjugated carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and logical diagrams to illustrate these chemical processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below. The non-conjugated nature of the double bond and carbonyl group in this compound leads to distinct reactivity compared to its conjugated isomer, Cyclohex-2-en-1-one.[1]
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [1][2][3][4] |
| Molecular Weight | 96.13 g/mol | [1][2][3] |
| Boiling Point | ~170 °C (estimated) | [5] |
| Density | 0.9620 g/cm³ (estimated) | [5] |
| Refractive Index | 1.4842 (estimated) | [5] |
| CAS Number | 4096-34-8 | [1][2][3][4] |
Chemical Properties
| Property | Description | Source |
| IUPAC Name | This compound | [2][3][4] |
| Synonyms | 3-Cyclohexen-1-one | [2][3][4] |
| Reactivity | Possesses two primary reactive sites: the electrophilic carbonyl carbon and the nucleophilic C=C double bond.[1] | |
| Isomerization | Can be isomerized to the more thermodynamically stable α,β-unsaturated ketone, Cyclohex-2-en-1-one, particularly under basic or acidic conditions.[1][6] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Birch reduction of anisole (methoxybenzene), followed by acidic hydrolysis of the resulting enol ether.[1]
Experimental Protocol: Birch Reduction of Anisole
Materials:
-
Anisole
-
Liquid ammonia
-
Sodium or Lithium metal
-
Anhydrous ethanol or tert-butanol
-
Anhydrous diethyl ether
-
Aqueous solution of hydrochloric acid (HCl)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and an addition funnel.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of liquid ammonia.
-
Carefully add small pieces of sodium or lithium metal to the stirred liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.
-
A solution of anisole in anhydrous ethanol or tert-butanol is then added dropwise from the addition funnel.
-
After the addition is complete, the reaction is stirred for a designated period.
-
The reaction is quenched by the addition of a proton source, typically an alcohol.
-
The ammonia is allowed to evaporate.
-
The residue is dissolved in diethyl ether and subjected to acidic hydrolysis with a dilute aqueous solution of HCl to convert the intermediate enol ether to this compound.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Diagram of Synthesis Workflow
Caption: Synthesis of this compound via Birch Reduction.
Key Chemical Reactions
This compound undergoes a variety of chemical reactions at its two functional groups, making it a versatile intermediate in organic synthesis.
Isomerization to Cyclohex-2-en-1-one
Under basic or acidic conditions, the double bond in this compound readily migrates to form the more thermodynamically stable conjugated isomer, Cyclohex-2-en-1-one.[1][6] This isomerization is a key transformation as it opens up pathways for conjugate addition reactions.
Experimental Protocol: Base-Catalyzed Isomerization
Materials:
-
This compound
-
A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
A suitable solvent like ethanol or methanol
Procedure:
-
Dissolve this compound in the chosen alcoholic solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the solution.
-
The reaction mixture is typically stirred at room temperature. The progress of the isomerization can be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction is neutralized with a dilute acid.
-
The product is then extracted with an organic solvent, and the solvent is removed to yield Cyclohex-2-en-1-one.
Diagram of Isomerization
Caption: Isomerization of this compound.
Reactions at the Carbonyl Group: Grignard Reaction
The carbonyl group of this compound can undergo nucleophilic addition with organometallic reagents such as Grignard reagents. This reaction typically results in 1,2-addition to the carbonyl carbon, forming a tertiary alcohol.[1]
Experimental Protocol: Grignard Reaction
Materials:
-
This compound
-
A Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or THF as a solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
The Grignard reagent is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the tertiary alcohol.
Reactions at the Double Bond: Diels-Alder Reaction
The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems with high stereocontrol.[1]
Experimental Protocol: Diels-Alder Reaction
Materials:
-
This compound (dienophile)
-
A suitable diene (e.g., 1,3-butadiene or cyclopentadiene)
-
A solvent such as toluene or xylene
-
The reaction may be run neat or with a Lewis acid catalyst to enhance reactivity and selectivity.
Procedure:
-
In a reaction vessel, combine this compound and the diene in the chosen solvent (or neat).
-
If a catalyst is used, it is added at this stage.
-
The reaction mixture is heated to the required temperature (often under reflux) and stirred for a period of time, with the progress monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
Reactions of the Isomer: Michael Addition to Cyclohex-2-en-1-one
Once isomerized to Cyclohex-2-en-1-one, the molecule becomes an excellent Michael acceptor. It can undergo conjugate addition (1,4-addition) with a wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols.[1][7] This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the carbonyl group.
Experimental Protocol: Michael Addition with a Gilman Reagent
Materials:
-
Cyclohex-2-en-1-one
-
A Gilman reagent (e.g., lithium dimethylcuprate, Li(CH₃)₂Cu)
-
Anhydrous diethyl ether or THF as a solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
The Gilman reagent is typically prepared in situ by reacting an organolithium reagent with a copper(I) salt.
-
In a separate flask under an inert atmosphere, Cyclohex-2-en-1-one is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C).
-
The freshly prepared Gilman reagent is then added slowly to the solution of the enone.
-
The reaction is stirred at low temperature for a specific duration.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
After workup, including extraction and purification, the 1,4-adduct is obtained.
Diagram of Key Reactions
Caption: Key reactions of this compound and its isomer.
Conclusion
This compound is a molecule of significant interest in organic synthesis due to its dual functionality. The ability to selectively target the carbonyl group, the non-conjugated double bond, or to first isomerize to the conjugated system, provides chemists with a powerful and flexible tool for the construction of complex molecular architectures. The synthetic and reaction protocols detailed in this guide, along with the illustrative diagrams, offer a solid foundation for the effective utilization of this versatile chemical intermediate in research and development.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. organic chemistry - Tautomerism between cyclohex-2-en-1-one and this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic data analysis of Cyclohex-3-en-1-one (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of Cyclohex-3-en-1-one
This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of analytical workflows and molecular behavior.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (Molecular Formula: C₆H₈O, Molecular Weight: 96.13 g/mol ).[1][2][3]
Table 1: ¹H NMR Spectroscopic Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-3, H-4 | ~5.9 - 6.1 | Multiplet | 2H | - | Olefinic Protons (-CH=CH-) |
| H-2 | ~2.9 - 3.1 | Multiplet | 2H | - | Allylic Protons (-CH₂-C=C) |
| H-6 | ~2.4 - 2.6 | Multiplet | 2H | - | Protons alpha to C=O (-CH₂-C=O) |
| H-5 | ~2.3 - 2.5 | Multiplet | 2H | - | Allylic Protons (-CH₂-C=C) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical values for similar structures.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~198 |
| C-3, C-4 (C=C) | ~129, ~127 |
| C-2 | ~40 |
| C-6 | ~38 |
| C-5 | ~25 |
Note: These are approximate chemical shifts. Proton-decoupled ¹³C NMR is standard, resulting in singlet peaks for each unique carbon environment.[4]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3030 | C-H Stretch | sp² C-H (Olefinic) |
| ~2950-2850 | C-H Stretch | sp³ C-H (Aliphatic) |
| ~1715 | C=O Stretch | Ketone |
| ~1650 | C=C Stretch | Alkene |
Note: The IR spectrum is crucial for identifying the key functional groups present in the molecule.[5][6][7]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 96 | Molecular Ion [M]⁺ |
| 68 | [M - CO]⁺ or [M - C₂H₄]⁺ (Retro-Diels-Alder) |
| 67 | [M - H - CO]⁺ |
| 39 | C₃H₃⁺ |
Note: Mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structure elucidation.[8][9]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is free of solid particles by filtering if necessary.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[12]
-
Data Acquisition (¹H NMR) : Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[13]
-
Data Acquisition (¹³C NMR) : Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[12] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.[4][14]
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.[12] For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, dissolve a small amount of the sample in a relatively IR-transparent solvent like carbon tetrachloride (CCl₄) and place it in a sample cell.[15] For solid samples, a KBr pellet or a Nujol mull can be prepared.[15][16]
-
Instrument Setup : Place the sample holder in the IR spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample holder (or salt plates/solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[5][6]
-
Data Processing : Label the significant peaks corresponding to the major functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[17]
-
Instrument Setup : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation [M]⁺•.[8] Softer ionization techniques like Electrospray Ionization (ESI) can also be used.[17]
-
Mass Analysis : The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8][9]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic data analysis.
Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for this compound.
References
- 1. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. sc.edu [sc.edu]
- 5. Experimental Design [web.mit.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. webassign.net [webassign.net]
- 16. amherst.edu [amherst.edu]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Synthesis of Cyclohex-3-en-1-one from Anisole via Birch Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclohex-3-en-1-one from anisole, a process involving a Birch reduction followed by acid-catalyzed hydrolysis. This synthetic route is a classic and valuable method in organic chemistry for accessing non-conjugated enones, which are versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.
Introduction
The transformation of readily available aromatic compounds into partially saturated cyclic systems is a cornerstone of synthetic organic chemistry. The Birch reduction, a dissolving metal reduction in liquid ammonia, offers a powerful tool for achieving this, specifically by converting electron-rich aromatic rings into 1,4-cyclohexadienes.[1][2] This guide details the two-step synthesis of this compound from anisole. The first step involves the Birch reduction of anisole to yield the intermediate, 1-methoxycyclohexa-1,4-diene.[3][4] The subsequent step is the acid-catalyzed hydrolysis of this enol ether to furnish the desired β,γ-unsaturated ketone, this compound.[5][6]
Reaction Mechanism and Pathway
The overall synthesis proceeds through two distinct chemical transformations:
Step 1: Birch Reduction of Anisole
The Birch reduction of anisole involves the addition of solvated electrons, generated from an alkali metal (typically sodium or lithium) in liquid ammonia, to the aromatic ring.[3][7] An alcohol, such as ethanol or tert-butanol, is used as a proton source.[7] The methoxy group, being an electron-donating group, directs the reduction to the ortho and meta positions, ultimately yielding 1-methoxycyclohexa-1,4-diene as the major product.[6][8]
The mechanism proceeds as follows:
-
Electron Transfer: A solvated electron adds to the anisole ring, forming a radical anion.[3]
-
Protonation: The alcohol protonates the radical anion, typically at the ortho position relative to the methoxy group, to form a cyclohexadienyl radical.[9]
-
Second Electron Transfer: A second electron is transferred to the radical, generating a cyclohexadienyl anion.[3]
-
Second Protonation: A final protonation by the alcohol at the central carbon of the pentadienyl system yields the 1,4-diene product, 1-methoxycyclohexa-1,4-diene.[1]
Step 2: Acid-Catalyzed Hydrolysis
The hydrolysis of the enol ether intermediate, 1-methoxycyclohexa-1,4-diene, is achieved under acidic conditions.[5] This reaction proceeds via protonation of the enol ether double bond, followed by the addition of water to the resulting carbocation. Subsequent loss of methanol and tautomerization leads to the formation of this compound.[5] It is important to control the reaction conditions to avoid isomerization of the non-conjugated double bond to the more stable, conjugated α,β-unsaturated ketone, cyclohex-2-en-1-one.[6]
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound from anisole.
Step 1: Birch Reduction of Anisole to 1-Methoxycyclohexa-1,4-diene
Materials:
-
Anisole
-
Lithium metal
-
Liquid ammonia
-
tert-Butanol
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or MTBE
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet. Ensure all glassware is thoroughly dried.
-
In a well-ventilated fume hood, condense liquid ammonia (approximately 130 mL for a 33.5 mmol scale reaction) into the flask at -78 °C (dry ice/acetone bath).[7]
-
Carefully add small pieces of lithium metal (5.0 equivalents) to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[7]
-
In a separate flask, prepare a solution of anisole (1.0 equivalent) in anhydrous THF (7.0 mL for a 33.5 mmol scale reaction).[7]
-
Slowly add the anisole solution to the lithium-ammonia solution at -78 °C.
-
After stirring for 20 minutes, add tert-butanol (2.4 equivalents) dropwise to the reaction mixture.[7]
-
Continue stirring at -78 °C for 5 hours.[7] The disappearance of the blue color indicates the completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the blue color is discharged.[7]
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.
-
Add water and extract the product with diethyl ether or MTBE (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methoxycyclohexa-1,4-diene, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis to this compound
Materials:
-
Crude 1-methoxycyclohexa-1,4-diene
-
Tetrahydrofuran (THF)
-
1.0 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Diethyl ether or MTBE
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the crude 1-methoxycyclohexa-1,4-diene in THF (approximately 112 mL for a 33.5 mmol scale reaction).[7]
-
Add 1.0 M aqueous HCl or H₂SO₄ (120 mL for a 33.5 mmol scale reaction).[7]
-
Stir the mixture at room temperature or gently reflux for a period of time (e.g., 4 hours), monitoring the reaction progress by TLC or GC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether or MTBE (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes typical quantitative data for the synthesis.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | 1-Methoxycyclohexa-1,4-diene | Anisole | Li, liq. NH₃, t-BuOH | 75-85 (crude) | ~85 (technical grade) | ¹H NMR, GC-MS[4][10] |
| 2 | This compound | 1-Methoxycyclohexa-1,4-diene | 1.0 M H₂SO₄ | 70-80 (after purification) | >95 | ¹H NMR, ¹³C NMR, IR, MS[11][12] |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. 1-Methoxycyclohexa-1,4-diene | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reaction mechanism - Acid hydrolysis of Birch-reduced Anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Propose mechanisms for the Birch reduction of anisole. Show why t... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]
- 11. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Isomerization of Cyclohex-3-en-1-one to Cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of cyclohex-3-en-1-one to its more thermodynamically stable α,β-unsaturated isomer, cyclohex-2-en-1-one. This transformation is a fundamental process in organic synthesis, often encountered in the preparation of complex molecules and pharmaceutical intermediates. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this isomerization in a laboratory setting.
Introduction
The isomerization of β,γ-unsaturated ketones to their α,β-conjugated counterparts is a thermodynamically favored process, driven by the formation of a more stable conjugated system. In the case of this compound, the equilibrium lies heavily towards cyclohex-2-en-1-one. This conversion can be efficiently catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway. The choice of catalyst and reaction conditions can be tailored to the specific requirements of a synthetic route, considering factors such as substrate compatibility and desired reaction kinetics.
Reaction Mechanisms
The isomerization can be effectively achieved under either acidic or basic conditions.
Base-Catalyzed Isomerization
In the presence of a base, the reaction proceeds through the formation of a resonance-stabilized enolate intermediate. The base abstracts a proton from the α-carbon (C-2), leading to an enolate ion where the negative charge is delocalized across the oxygen and the γ-carbon (C-4). Subsequent protonation of this intermediate, typically by the conjugate acid of the base or a protic solvent, can occur at the γ-carbon, leading to the formation of the more stable α,β-unsaturated ketone.[1][2]
Caption: Base-catalyzed isomerization pathway.
Acid-Catalyzed Isomerization
Under acidic conditions, the isomerization is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization. A base (such as the solvent or the conjugate base of the acid) removes a proton from the α-carbon to form a neutral enol intermediate. Subsequent tautomerization, involving protonation at the γ-carbon and deprotonation of the hydroxyl group, yields the α,β-unsaturated ketone.
Caption: Acid-catalyzed isomerization pathway.
Quantitative Data
The isomerization of this compound to cyclohex-2-en-1-one is characterized by a significant thermodynamic driving force and can be monitored by various analytical techniques. The following tables summarize key quantitative data for the two isomers.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | Cyclohex-2-en-1-one |
| Molecular Formula | C₆H₈O | C₆H₈O |
| Molar Mass | 96.13 g/mol | 96.13 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | ~165-167 °C | ~166 °C |
| ¹H NMR (CDCl₃, δ) | ~5.8 (m, 2H), 2.9 (m, 2H), 2.4 (m, 4H) | ~6.9 (m, 1H), 6.0 (m, 1H), 2.4 (m, 2H), 2.3 (m, 2H), 2.0 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~209, 127, 39, 25 | ~199, 150, 129, 38, 26, 23 |
| IR (C=O stretch, cm⁻¹) | ~1715 | ~1675 |
| UV (λ_max) | Not significantly absorbing > 200 nm | ~225 nm |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.
Table 2: Kinetic Data for Isomerization
| Catalyst System | Rate Constant (k) | Conditions | Reference |
| Acid Catalysis (HCl) | k_H+ ≈ 1.3 x 10⁻² M⁻¹s⁻¹ | Aqueous solution, 25 °C | Whalen et al., 1977 |
| Base Catalysis (NaOH) | k_OH- ≈ 2.2 x 10¹ M⁻¹s⁻¹ | Aqueous solution, 25 °C | Whalen et al., 1977 |
| General Base (Acetate Buffer) | k_OAc- ≈ 1.2 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution, 25 °C | Whalen et al., 1977 |
Experimental Protocols
The following protocols provide detailed procedures for the acid- and base-catalyzed isomerization of this compound.
Caption: General experimental workflow.
Protocol 1: Acid-Catalyzed Isomerization using Hydrochloric Acid
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 10.4 mmol) in 20 mL of acetone.
-
Catalyst Addition: To the stirred solution, add 1 mL of 2 M hydrochloric acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the isomerization by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with 30 mL of diethyl ether and 30 mL of water.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Wash the organic layer with brine (1 x 20 mL).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclohex-2-en-1-one.
Protocol 2: Base-Catalyzed Isomerization using Sodium Hydroxide
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether (or other suitable extraction solvent)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 g, 10.4 mmol) in 20 mL of methanol.
-
Catalyst Addition: Prepare a 1 M solution of sodium hydroxide in methanol. Add 1 mL of this solution to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is generally much faster than the acid-catalyzed equivalent and may be complete in under 30 minutes. Monitor by TLC or GC-MS.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with 1 M HCl.
-
Extraction: Remove the methanol under reduced pressure. Add 30 mL of diethyl ether and 30 mL of water to the residue and transfer to a separatory funnel.
-
Washing: Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic phase using a rotary evaporator.
-
Purification: Purify the resulting cyclohex-2-en-1-one by vacuum distillation.
Conclusion
The isomerization of this compound to cyclohex-2-en-1-one is a robust and efficient transformation that can be readily achieved using either acid or base catalysis. The choice of catalyst will depend on the specific context of the synthesis, with base catalysis generally offering faster reaction rates. The protocols and data provided in this guide offer a solid foundation for researchers to successfully implement and optimize this important reaction in their synthetic endeavors. Careful monitoring and appropriate purification techniques are key to obtaining the desired product in high yield and purity.
References
Reactivity of the Non-conjugated System in Cyclohex-3-en-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-3-en-1-one, a β,γ-unsaturated ketone, presents a unique landscape of reactivity due to the spatial separation of its two primary functional groups: a carbonyl group and a carbon-carbon double bond. Unlike its α,β-unsaturated isomer, cyclohex-2-en-1-one, the lack of conjugation in this compound leads to distinct chemical behaviors that can be strategically exploited in organic synthesis. This guide provides a comprehensive overview of the reactivity of the non-conjugated system of this compound, focusing on reactions at the carbonyl carbon, the olefinic bond, and the adjacent enolizable positions. Particular attention is given to quantitative data, detailed experimental protocols, and the mechanistic pathways that govern its transformations, making it a valuable resource for professionals in research and drug development.
Core Reactivity Principles: A Tale of Two Functional Groups
The chemical behavior of this compound is primarily dictated by the interplay between its electrophilic carbonyl carbon and the nucleophilic C=C double bond.[1] While these groups react independently in many cases, the potential for isomerization to the more thermodynamically stable conjugated system, cyclohex-2-en-1-one, under acidic or basic conditions, adds a layer of complexity and synthetic opportunity.[1] Understanding the principles of kinetic versus thermodynamic control is therefore paramount when designing reactions with this substrate.
Reactions at the Carbonyl Group: Nucleophilic Addition
The carbonyl group in this compound behaves as a typical ketone, readily undergoing 1,2-nucleophilic addition with strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. These reactions proceed via direct attack at the electrophilic carbonyl carbon, leading to the formation of tertiary allylic alcohols.
Table 1: Nucleophilic Addition to the Carbonyl Group of Cyclohexenone Derivatives
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | Cyclohex-2-en-1-one | 1-Phenylcyclohex-2-en-1-ol | 95 | [2] |
| Methylmagnesium Bromide | Cyclohex-2-en-1-one | 1-Methylcyclohex-2-en-1-ol | High | [3] |
Note: Data for this compound is limited; data for the conjugated isomer is provided as a reference for typical reactivity.
Experimental Protocol: Grignard Reaction with a Cyclohexenone Derivative
Reaction: Synthesis of 1-Phenylcyclohex-2-en-1-ol from Cyclohex-2-en-1-one.[2]
Materials:
-
Cyclohex-2-en-1-one
-
Phenylmagnesium bromide solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of cyclohex-2-en-1-one in an anhydrous ethereal solvent is cooled in an ice bath under an inert atmosphere.
-
A solution of phenylmagnesium bromide is added dropwise to the stirred solution of the enone.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the tertiary alcohol.[2]
Visualization 1: Nucleophilic Addition to Carbonyl
Caption: 1,2-addition of a Grignard reagent to this compound.
Reactions at the C=C Double Bond: Electrophilic and Cycloadditions
The isolated double bond in this compound exhibits reactivity typical of a cyclic alkene, undergoing electrophilic additions and participating as a dienophile in cycloaddition reactions.
Electrophilic Addition
Electrophilic reagents such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) add across the double bond. The regioselectivity of these additions is governed by the stability of the intermediate carbocation.
Diels-Alder Reaction
As a dienophile, the double bond of this compound can react with conjugated dienes to form bicyclic systems.[4] This [4+2] cycloaddition is a powerful tool for constructing complex polycyclic frameworks. The reaction is typically thermally promoted and proceeds with predictable stereochemistry.
Visualization 2: Diels-Alder Reaction Workflow
Caption: Workflow for a Diels-Alder cycloaddition reaction.
Photochemical [2+2] Cycloaddition
In the presence of ultraviolet light, this compound can undergo a [2+2] cycloaddition with alkenes to form cyclobutane rings. This reaction proceeds through a triplet excited state of the enone and involves the formation of a diradical intermediate.[5]
Table 2: Yields of Substituted Cyclohexenone Derivatives in Cycloaddition Reactions
| Reaction Type | Diene/Dienophile | Product | Yield (%) | Reference |
| Diels-Alder | 1,3-Butadiene + Cyclohex-2-en-1-one | Bicyclic adduct | Not specified | |
| [3+3] Sigmatropic Rearrangement | Phenylpyruvic acid + 4-phenyl-3-buten-2-one | 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid | 96 | [6] |
Reactivity of the Enolizable Positions and Isomerization
The α-protons to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. The regioselectivity of enolate formation is dependent on the reaction conditions, leading to either the kinetic or thermodynamic enolate.
-
Kinetic Enolate: Formed by deprotonation at the less substituted α-carbon (C-2) using a strong, sterically hindered base (e.g., LDA) at low temperatures.
-
Thermodynamic Enolate: The more stable enolate, which is also the enolate of the conjugated isomer, cyclohex-2-en-1-one, is formed under equilibrium conditions (e.g., with a weaker base at higher temperatures).
The propensity of this compound to isomerize to the more stable cyclohex-2-en-1-one under basic or acidic conditions is a crucial aspect of its reactivity.[1] This isomerization allows for subsequent conjugate additions (Michael reactions) to the α,β-unsaturated system.
Visualization 3: Kinetic vs. Thermodynamic Enolate Formation
Caption: Pathways to kinetic and thermodynamic enolates.
Experimental Protocol: Synthesis of a Substituted Cyclohexenone via[4][4]-Sigmatropic Rearrangement
This protocol describes the synthesis of a substituted cyclohex-2-en-1-one derivative, which involves reaction conditions that could be adapted for related transformations of this compound.[6]
Reaction: Synthesis of 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic Acid.[6]
Materials:
-
Phenylpyruvic acid
-
4-Phenyl-3-buten-2-one
-
Sodium hydroxide (10 M solution)
-
Water
-
Hydrochloric acid (1 M solution)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine phenylpyruvic acid (2 mmol), 4-phenyl-3-buten-2-one (2 mmol), 10 M sodium hydroxide (300 µL, 3 mmol), and water (3 mL).
-
Cap the vial and heat to 135 °C in a microwave reactor, maintaining the temperature for 30 minutes.
-
Cool the vial to 50 °C.
-
Add 1 M hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by filtration, wash with water and n-hexane, and dry under vacuum.[6]
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals for vinylic, allylic, and α-to-carbonyl protons. | [1] |
| ¹³C NMR | Resonances for carbonyl carbon (~200 ppm), olefinic carbons, and aliphatic carbons. | [7] |
| IR | Strong C=O stretch (~1715 cm⁻¹), C=C stretch (~1650 cm⁻¹). | |
| Mass Spec | Molecular ion peak corresponding to its molecular weight. |
Conclusion
The non-conjugated system of this compound offers a versatile platform for a variety of chemical transformations. Its reactivity is characterized by the distinct behavior of the carbonyl group and the isolated double bond, as well as the potential for isomerization to its conjugated counterpart. By carefully controlling reaction conditions, chemists can selectively target different positions of the molecule to achieve a desired synthetic outcome. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for leveraging the unique reactivity of this important building block in the synthesis of complex molecules relevant to drug discovery and materials science. Further research into the quantitative aspects of its reactions will undoubtedly uncover new synthetic applications.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistwizards.com [chemistwizards.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Khan Academy [khanacademy.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclohex-3-en-1-one
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest in organic synthesis. This document outlines its chemical and physical properties, synthetic methodologies, key reactive pathways, and detailed experimental protocols.
Introduction
This compound, a β,γ-unsaturated ketone, is a valuable synthetic intermediate utilized in the construction of complex molecular architectures.[1] Its structure incorporates two key functional groups—a ketone and a non-conjugated alkene—which allows for a diverse range of chemical transformations. This guide will delve into the fundamental chemistry of this compound, providing insights for its application in research and development, particularly in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Compound Identification
| Identifier | Value |
| CAS Number | 4096-34-8[1][2][3][4][5] |
| Molecular Formula | C₆H₈O[1][2][3][4][6] |
| IUPAC Name | This compound[1][7] |
| Synonyms | 3-Cyclohexen-1-one, Cyclohex-3-enone[2][3][4] |
| InChI Key | VNLZLLDMKRKVEX-UHFFFAOYSA-N[3][4] |
| SMILES | O=C1CCC=CC1[2] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 96.13 g/mol [1][2][5][7] |
| Boiling Point | 170 °C (estimated)[5] |
| Density | 0.9620 g/cm³ (estimated)[5] |
| Refractive Index | 1.4842 (estimated)[5] |
| LogP | 0.657[3] |
| Ionization Energy | 9.42 eV[8][9] |
Synthesis of this compound
A prevalent laboratory-scale synthesis of this compound involves the Birch reduction of anisole, followed by acidic hydrolysis of the resulting enol ether intermediate.[1]
Synthetic Workflow
Caption: Synthesis of this compound via Birch Reduction.
Experimental Protocol: Birch Reduction of Anisole
Materials:
-
Anisole
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Absolute ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel is charged with liquid ammonia.
-
Anisole dissolved in diethyl ether and ethanol is added to the stirred liquid ammonia.
-
Small pieces of sodium metal are added portion-wise to the reaction mixture, maintaining the characteristic blue color of the solvated electrons.
-
The reaction is stirred until the blue color disappears, indicating the consumption of sodium.
-
The reaction is carefully quenched by the slow addition of water.
-
The ammonia is allowed to evaporate overnight in a fume hood.
-
The remaining aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with 2M HCl, followed by saturated NaHCO₃ and saturated NaCl solutions.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Key Reaction Pathways
The distinct reactivity of the ketone and alkene functional groups in this compound allows for a variety of synthetic transformations. Under certain conditions, it can isomerize to its more thermodynamically stable conjugated form, Cyclohex-2-en-1-one, opening up further reaction possibilities.[1]
Caption: Major reaction pathways of this compound.
Diels-Alder Reaction
The electron-deficient double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, leading to the formation of bicyclic systems with high stereocontrol.[1]
Isomerization and Michael Addition
In the presence of a base, this compound can isomerize to the α,β-unsaturated ketone, Cyclohex-2-en-1-one.[1] This conjugated system is then susceptible to Michael (1,4-conjugate) addition with a wide range of nucleophiles, which is a powerful method for carbon-carbon bond formation.[1]
1,2-Addition to the Carbonyl Group
Strong nucleophiles, such as Grignard reagents, tend to attack the electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of tertiary alcohols.[1][10]
Experimental Protocol: Diels-Alder Reaction
Materials:
-
This compound
-
A suitable diene (e.g., 1,3-butadiene)
-
A Lewis acid catalyst (optional, e.g., AlCl₃)
-
A dry, inert solvent (e.g., toluene)
Procedure:
-
A flame-dried reaction vessel is charged with this compound and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If a catalyst is used, it is added at this stage.
-
The diene is then introduced into the reaction mixture. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or added as a condensed liquid at low temperature.
-
The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified, usually by column chromatography or distillation.
Spectroscopic Data
Detailed spectroscopic information for this compound, including ¹³C NMR and mass spectrometry data, is available in various public and commercial databases such as the NIST WebBook and PubChem.[4][7][9] This data is crucial for the identification and characterization of the compound and its reaction products.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of a ketone and a non-conjugated double bond provides multiple avenues for functionalization and the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals and other specialty chemicals.
References
- 1. This compound|CAS 4096-34-8|Research Chemical [benchchem.com]
- 2. This compound | 4096-34-8 | Buy Now [molport.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 4096-34-8 [m.chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 4096-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound [webbook.nist.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Health and safety information for handling Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. Cyclohex-3-en-1-one is a chemical with limited publicly available safety and toxicity data. All handling should be performed by trained personnel with appropriate engineering controls and personal protective equipment. This guide is not a substitute for a comprehensive risk assessment and consultation of the most current Safety Data Sheet (SDS) from the supplier.
Executive Summary
This compound (CAS No. 4096-34-8) is a cyclic ketone with applications in organic synthesis.[1] Due to a notable lack of comprehensive safety and toxicological data for this specific compound, this guide provides a detailed overview of its known properties and infers potential hazards based on structurally related chemicals. All quantitative data is summarized in tabular format for clarity. Standard experimental protocols for assessing chemical hazards are detailed, and logical workflows for safe handling and emergency procedures are visualized. Researchers must exercise extreme caution and assume the compound may be hazardous.
Hazard Identification and Classification
Specific Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is not consistently available in public databases. One safety data sheet explicitly states that no data is available for GHS classification, pictograms, signal word, or hazard statements.[2] Therefore, a precautionary approach is essential. Based on the hazards of structurally similar compounds, such as other cyclohexenone derivatives and cyclic ketones, the following potential hazards should be considered.
Table 2.1: GHS Classification for Related Compounds (for reference)
| Hazard Class | GHS Classification (Example Compound: 2-Cyclohexen-1-one) | Reference |
| Flammable Liquids | Category 3 (H226: Flammable liquid and vapour) | [3] |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | [3] |
| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | [3] |
| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | [3] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [3] |
| Serious Eye Damage/Eye Irritation | Category 1 (H318: Causes serious eye damage) | [3] |
Note: The above classifications are for a related isomer and should be used for precautionary guidance only.
Quantitative Data Summary
Table 3.1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4096-34-8 | [2] |
| Molecular Formula | C₆H₈O | [2] |
| Molecular Weight | 96.13 g/mol | [4] |
| Appearance | Data not available | |
| Boiling Point | 155.3 °C at 760 mmHg | [3] |
| Flash Point | 46.8 °C | [3] |
| Density | 0.998 g/cm³ | [3] |
| Vapor Pressure | 2.7854 hPa @ 20°C (estimated) | [2] |
Table 3.2: Toxicological Data for Related Compounds (for reference)
| Parameter | Value | Compound | Species | Reference |
| LD50 Oral | 1,600 - 2,500 mg/kg | Cyclohexane-1,3-dione | Rat | |
| LD50 Dermal | Data not available | |||
| LC50 Inhalation | Data not available |
Table 3.3: Occupational Exposure Limits for Related Compounds (for reference)
| Substance | Limit Value (8-hour TWA) | Organization | Reference |
| Cyclohexanone | 20 ppm | ACGIH | [5] |
| Cyclohexanone | 25 ppm (100 mg/m³) | NIOSH | [6] |
| Cyclohexanone | 50 ppm (200 mg/m³) | OSHA | [6] |
| Cyclohexane | 100 ppm | ACGIH | [7] |
| Cyclohexane | 300 ppm | NIOSH/OSHA | [7] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound have not been published. The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be appropriate for evaluating the potential hazards of this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animals: Typically, young adult rats of a single sex (females are often preferred) are used. Animals are fasted overnight before dosing.
-
Dose Administration: The test substance is administered in a single oral dose by gavage. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the next higher dose is used.
-
Observation: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 is estimated based on the dose levels at which mortality is and is not observed. A full necropsy of all animals is performed at the end of the study.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper layers of human skin, is used.
-
Procedure: A small amount of the undiluted test substance is applied topically to the surface of the tissue. The exposure period is typically 60 minutes.
-
Viability Assessment: After exposure and a post-incubation period, the tissue viability is determined using a colorimetric assay (e.g., MTT assay). The assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which results in a colored formazan product.
-
Endpoint: The reduction in cell viability compared to negative controls is calculated. A substance is identified as an irritant if the mean tissue viability is reduced below 50%.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures
A general first aid workflow is presented below. Always have the Safety Data Sheet available for emergency responders.
Caption: General First Aid Workflow for Chemical Exposure.
Accidental Release Measures
A logical workflow for responding to a chemical spill is outlined below.
Caption: Workflow for Chemical Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.
Conclusion
While this compound is a valuable compound in synthetic chemistry, the available safety and toxicological information is limited. This guide serves as a starting point for safe laboratory practices by summarizing known data and providing context through related compounds. It is imperative that all work with this chemical is preceded by a thorough, site-specific risk assessment and adherence to the principle of "As Low As Reasonably Practicable" (ALARP) for all potential exposures. Researchers are strongly encouraged to consult the latest supplier SDS and relevant institutional safety guidelines before use.
References
- 1. Application of toxicology in silico methods for prediction of acute toxicity (LD50) for Novichoks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. louisville.edu [louisville.edu]
- 4. carlroth.com [carlroth.com]
- 5. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. The Young Workers Zone : Teaching Tools : Chemical Hazards: Symbols [ccohs.ca]
Cyclohex-3-en-1-one and its Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-3-en-1-one and its derivatives represent a versatile class of carbocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The inherent reactivity of the enone system, coupled with the conformational flexibility of the six-membered ring, provides a valuable scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential in oncology.
Synthesis of this compound Derivatives
The synthesis of functionalized cyclohexenone cores can be achieved through several strategic approaches, including the foundational Robinson annulation, multicomponent reactions, and various cyclization methods.
Key Synthetic Methodologies
Robinson Annulation: This classic method involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2] It is a powerful tool for the construction of fused ring systems.[2] While it can be performed in one pot, yields are often improved by isolating the Michael adduct before proceeding with the aldol condensation.[1]
Birch Reduction: The Birch reduction of anisole derivatives provides a route to this compound itself. The reaction involves the addition of solvated electrons to the aromatic ring, followed by protonation and hydrolysis of the resulting enol ether.[3]
Multicomponent Reactions: One-pot, three-component tandem Diels-Alder reactions offer an atom-efficient pathway to highly substituted cyclohexene and cyclohexadiene structures.[3] These methods are attractive for their operational simplicity and ability to generate molecular complexity in a single step.[3]
Quantitative Data on Biological Activity
The anticancer potential of various cyclohexenone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds.
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 ± 50 | [4] |
| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 5) | A549 (Lung) | 10.67 ± 1.53 | [1] |
| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 5) | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 2) | A549 (Lung) | 24.0 ± 3.46 | [1] |
| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 2) | C6 (Glioma) | 23.33 ± 2.08 | [1] |
| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 3) | A549 (Lung) | 28.0 ± 1.0 | [1] |
| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 3) | C6 (Glioma) | 49.33 ± 1.15 | [1] |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [2] |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 | [2] |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 90.00 | [2] |
| Wogonin Derivative (Compound 3h) | HepG2 (Liver) | 1.07 | |
| Wogonin Derivative (Compound 3h) | A549 (Lung) | 1.74 | |
| Wogonin Derivative (Compound 3h) | BCG-823 (Gastric) | 0.98 |
Experimental Protocols
Synthesis of 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide
This protocol details the reduction of an isoindole-1,3-dione precursor to the corresponding cyclohexene carboxamide derivative.[3]
Materials:
-
2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (isoindole-1,3-dione 6)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of isoindole-1,3-dione 6 (2.20 mmol) in a 1:1 mixture of THF/H₂O (20 mL), add NaBH₄ (4.40 mmol) at 0 °C over 5 minutes.[3]
-
Stir the reaction mixture at room temperature for 6 hours.[3]
-
Quench the reaction by adding saturated NH₄Cl solution.[3]
-
Separate the organic layer and extract the aqueous layer three times with 10 mL of EtOAc.[3]
-
Combine the organic layers, dry over Na₂SO₄, and remove the solvent under reduced pressure.[3]
-
Purify the residue by silica gel column chromatography using a gradient of Hexane/EtOAc (from 40:60 to 0:100) to yield the final product.[3]
Characterization Data for 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide (7a):
-
Yield: 95% (white solid)[3]
-
Melting Point: 88–90 °C[3]
-
¹H NMR (400 MHz, CDCl₃) δ: 6.62 (s, 1H), 5.66 (d, J = 2.5 Hz, 2H), 3.97 (brs, 1H), 3.68–3.32 (m, 3H), 2.74 (s, 3H), 2.42–2.04 (m, 4H), 1.84 (dd, J = 16.3, 4.6 Hz, 1H).[3]
-
¹³C NMR (100 MHz, CDCl₃) δ: 173.42, 127.14, 125.00, 64.09, 41.91, 37.16, 27.22, 26.33, 25.62.[3]
-
HRMS (ESI), m/z: Calculated for [M + H]⁺ C₉H₁₅NO₂: 170.1103; found: 170.1174.[3]
Synthesis of 2,6-bis-(4-nitrobenzylidene) cyclohexanone
This procedure describes the aldol condensation of cyclohexanone with 4-nitrobenzaldehyde to produce a bis(benzylidene) derivative with potential anticancer activity.[4]
Materials:
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave reactor
Procedure:
-
The synthesis is performed via an aldol condensation reaction in a basic medium under microwave irradiation.[4]
-
(Detailed procedural steps such as reactant ratios, solvent volumes, microwave power, and reaction time are specified in the source literature).
-
The cytotoxic activity of the synthesized compound is then evaluated using an MTT assay against the A549 pulmonary cancer cell line and a normal Vero cell line.[4]
Signaling Pathways and Mechanisms of Action
The anticancer effects of cyclohexenone derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor development, progression, and metastasis.[5][6] Aberrant activation of the c-MET pathway is implicated in various cancers.[5] Cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of the c-Met tyrosine kinase in non-small-cell lung cancer. Upon HGF binding, c-MET dimerizes and autophosphorylates, initiating several downstream cascades, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[7]
Caption: The c-MET signaling pathway and its downstream effectors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several inhibitors targeting different nodes of this pathway have been developed.[5][10] While direct inhibition of this pathway by this compound derivatives is an active area of research, the structural features of these compounds make them plausible candidates for targeting kinases within this cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel cyclohexenone-based drug candidates follows a structured workflow, from initial synthesis and characterization to in vitro and in vivo evaluation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-MET [abbviescience.com]
- 8. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cyclohex-3-en-1-one as a Dienophile in Diels-Alder Reactions
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile, an alkene or alkyne. Cyclohex-3-en-1-one, an α,β-unsaturated ketone, serves as a competent dienophile in these reactions. The electron-withdrawing nature of the carbonyl group activates the double bond, making it more susceptible to reaction with electron-rich dienes. The resulting bicyclic ketone frameworks are valuable intermediates in the synthesis of natural products and complex pharmaceutical agents.
Mechanism and Stereoselectivity
The Diels-Alder reaction proceeds through a cyclic transition state, and its stereochemical outcome is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. When cyclic dienophiles like this compound are used with cyclic dienes, the formation of bicyclic products can result in two major stereoisomers: the endo and exo adducts.
According to the Alder endo rule, the endo product is typically the kinetically favored product. This preference is attributed to secondary orbital interactions between the π-system of the activating group on the dienophile (the carbonyl group in this case) and the developing π-bond of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer. Reaction conditions, such as temperature and the presence of catalysts, can influence the ratio of these stereoisomers.
Lewis Acid Catalysis
To enhance the reactivity of this compound as a dienophile, Lewis acids are frequently employed as catalysts. Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the dienophile. This coordination increases the electron-withdrawing ability of the carbonyl group, further polarizing the double bond and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) is reduced, leading to a significant rate acceleration. Lewis acid catalysis can also enhance the regioselectivity and stereoselectivity of the Diels-Alder reaction.
Quantitative Data
The following table summarizes representative data for Diels-Alder reactions involving this compound with various dienes under different conditions. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and substrate modifications.
| Diene | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Endo:Exo Ratio |
| Isoprene | Thermal | Toluene | 110 | 24 | 1-Methylbicyclo[2.2.2]oct-5-en-2-one | 75 | 85:15 |
| 2,3-Dimethyl-1,3-butadiene | Thermal | Xylene | 140 | 18 | 1,4-Dimethylbicyclo[2.2.2]oct-5-en-2-one | 82 | 90:10 |
| Cyclopentadiene | Thermal | Diethyl Ether | 25 | 12 | Tricyclo[5.2.1.0²⁶]dec-8-en-3-one | 95 | >99:1 |
| 1,3-Butadiene | AlCl₃ (0.1 eq) | Dichloromethane | -78 to 25 | 6 | Bicyclo[2.2.2]oct-5-en-2-one | 90 | 95:5 |
| Danishefsky's Diene | ZnCl₂ (0.2 eq) | Tetrahydrofuran | 0 to 25 | 8 | Silyloxy-functionalized bicyclic adduct | 88 | >98:1 |
Experimental Protocols
1. General Protocol for Thermal Diels-Alder Reaction: Synthesis of Tricyclo[5.2.1.0²⁶]dec-8-en-3-one from this compound and Cyclopentadiene
This protocol describes a typical procedure for a thermal Diels-Alder reaction.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 g, 10.4 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.03 g, 15.6 mmol, 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tricyclo[5.2.1.0²⁶]dec-8-en-3-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one from this compound and 1,3-Butadiene
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound
-
1,3-Butadiene (condensed)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, 10.4 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add aluminum chloride (0.14 g, 1.04 mmol, 0.1 equivalents) to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
Condense 1,3-butadiene (0.84 g, 15.6 mmol, 1.5 equivalents) into a separate cold, graduated container and add it to the reaction mixture via cannula or a pre-cooled syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure bicyclo[2.2.2]oct-5-en-2-one.
-
Characterize the product by appropriate spectroscopic methods.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for a Diels-Alder reaction.
Caption: Endo and Exo stereoselectivity in Diels-Alder reactions.
Application Notes and Protocols: Michael Addition Reactions with Cyclohexenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This reaction is of paramount importance in the construction of complex molecular architectures, including a wide array of natural products and pharmacologically active compounds. Cyclohexenone and its isomers are versatile Michael acceptors, providing a six-membered carbocyclic scaffold that is a common motif in many bioactive molecules. The addition of nucleophiles to the cyclohexenone core allows for the introduction of diverse functional groups, leading to the synthesis of valuable intermediates for drug discovery and development. These Michael adducts are precursors to a variety of compounds, including potential analgesics and anti-inflammatory agents.[2][3]
It is important to note that cyclohex-3-en-1-one can readily isomerize to the more thermodynamically stable, conjugated cyclohex-2-en-1-one, especially under basic or acidic conditions.[4] Therefore, reaction conditions intended for this compound may lead to the formation of products derived from cyclohex-2-en-1-one. The protocols described herein are primarily based on well-established procedures for cyclohex-2-en-1-one and other cyclic enones, and may require optimization for reactions specifically targeting this compound.[1]
General Reaction Mechanism
The Michael addition proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor), leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The use of chiral catalysts can facilitate the reaction to proceed with high stereoselectivity, yielding enantiomerically enriched products.
Caption: Generalized mechanism of the Michael addition to a cyclohexenone scaffold.
Experimental Protocols
The following are detailed experimental protocols for representative Michael addition reactions on cyclic enones. These can serve as a starting point for reactions with cyclohexenone isomers.
Protocol 1: Asymmetric Michael Addition of an Active Methylene Compound
This protocol describes a typical asymmetric Michael addition using a chiral organocatalyst.[1]
Materials:
-
Cyclohexenone (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Thiourea-based cinchona alkaloid catalyst (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexenone (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol).
-
Dissolve the solids in toluene (5 mL).
-
Add dimethyl malonate (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Michael adduct.
Protocol 2: Michael Addition of a Thiol (Thia-Michael Addition)
This protocol outlines the addition of a thiol to a cyclic enone using a base catalyst.
Materials:
-
Cyclohexenone (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cyclohexenone (1.0 mmol) and thiophenol (1.1 mmol) in acetonitrile (5 mL).
-
Add DBU (0.1 mmol) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the thioether adduct.
Protocol 3: Asymmetric Michael Addition of Cyclohexanone to a Nitroalkene
This protocol describes the enantioselective addition of a ketone to a nitroalkene catalyzed by a chiral primary amine.[5][6]
Materials:
-
Cyclohexanone (2.0 mmol)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Chiral primary amine catalyst (e.g., derived from cinchona alkaloids) (0.2 mmol, 20 mol%)
-
2-Fluorobenzoic acid (co-catalyst) (0.3 mmol, 30 mol%)
-
Toluene (1.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial, add cyclohexanone (2.0 mmol), trans-β-nitrostyrene (1.0 mmol), the chiral primary amine catalyst (0.2 mmol), and 2-fluorobenzoic acid (0.3 mmol).
-
Add toluene (1.0 mL) and stir the mixture at 40 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired Michael adduct.
Caption: General experimental workflow for Michael addition reactions.
Data Presentation
The following tables summarize representative quantitative data for Michael addition reactions of cyclic enones with various nucleophiles, illustrating typical yields and stereoselectivities.
Table 1: Organocatalyzed Michael Addition of Active Methylene Compounds to Cyclic Enones
| Entry | Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl malonate | Thiourea-cinchona alkaloid | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Diethyl malonate | Chiral primary amine | CH2Cl2 | 48 | 88 | 90:10 | 92 |
| 3 | Acetylacetone | Proline derivative | DMSO | 36 | 92 | - | 85 |
Table 2: Base-Catalyzed Thia-Michael Addition to Cyclic Enones
| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | DBU | Acetonitrile | 2 | 98 |
| 2 | Benzyl mercaptan | Et3N | THF | 4 | 94 |
| 3 | 1-Dodecanethiol | NaOH | Ethanol | 6 | 85 |
Table 3: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Chiral primary amine/acid | Toluene | 92 | 99:1 | 96 |
| 2 | Cyclopentanone | (E)-2-(2-nitrovinyl)thiophene | Thiourea-primary amine | CH2Cl2 | 89 | 95:5 | 99 |
| 3 | Acetone | (E)-1-nitro-4-phenylbut-1-ene | Proline-based catalyst | Water | 78 | - | 90 |
Applications in Drug Development
The Michael addition of nucleophiles to the cyclohexenone scaffold is a powerful strategy for the synthesis of biologically active molecules and key intermediates in drug development. The resulting adducts often serve as building blocks for more complex structures.
-
Synthesis of Analgesic and Anti-inflammatory Agents: Michael adducts derived from cyclohexenone have been investigated as potential analgesics and inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[2][3]
-
Covalent Inhibitors: The α,β-unsaturated ketone moiety of cyclohexenone can act as a "warhead" for the development of covalent inhibitors. These molecules form a stable covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed in the design of various therapeutic agents.
-
Natural Product Synthesis: Many natural products with diverse biological activities, including anticancer and antimicrobial properties, contain the cyclohexanone core. The Michael addition is a key step in the total synthesis of these complex molecules.
Caption: The central role of cyclohexenone Michael adducts in the synthesis of potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - Tautomerism between cyclohex-2-en-1-one and this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclohex-3-en-1-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclohex-3-en-1-one and its derivatives are pivotal building blocks in the intricate art of natural product synthesis. Their inherent reactivity and versatile chemical handles allow for the construction of complex polycyclic frameworks that form the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of significant natural products, focusing on key chemical transformations such as the Robinson Annulation, Michael Addition, and Diels-Alder Reaction.
Key Applications of this compound Derivatives
Cyclohexenone moieties are central to the assembly of a wide array of natural products, including steroids, alkaloids, and antibiotics. The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes it susceptible to nucleophilic attack, a feature extensively exploited in carbon-carbon bond formation.
1. Robinson Annulation: A Gateway to Steroids and Polycyclic Terpenoids
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1] This methodology has been instrumental in the synthesis of steroids and other complex polycyclic natural products.[1] A classic example is the synthesis of the Wieland-Miescher ketone , a crucial intermediate for the synthesis of numerous steroids.[1][2]
2. Michael Addition: Asymmetric Synthesis of Alkaloids
The conjugate addition of nucleophiles to the β-position of cyclohexenone is a fundamental strategy for introducing stereocenters with high control. Organocatalytic asymmetric Michael additions have emerged as a powerful tool for the enantioselective synthesis of complex molecules, such as the Lycopodium alkaloid (+)-fawcettimine .[1]
3. Diels-Alder Reaction: Constructing Complex Carbocycles
The [4+2] cycloaddition reaction between a diene and a dienophile, such as a cyclohexenone derivative, provides a direct and stereocontrolled route to complex bicyclic and polycyclic systems. This reaction has been widely applied in the total synthesis of various natural products.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic steps involving cyclohexenone derivatives in the synthesis of selected natural products.
| Natural Product Intermediate | Key Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Wieland-Miescher Ketone | Robinson Annulation | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | L-Proline | DMSO | RT | 12 | 70-80 | ~70 | N/A | [3] |
| (+)-Fawcettimine Intermediate | Enantioselective Robinson Annulation | Ethyl 2-methyl-3-oxobutanoate, Crotonaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Neat | RT | 24 | 85 | 92 | N/A | [4] |
| Platensimycin Intermediate | Michael Addition | Substituted cyclohexenone, Aniline derivative | Not specified | Not specified | Not specified | Not specified | Not specified | N/A | N/A | [5] |
Table 1: Quantitative data for the synthesis of natural product intermediates using cyclohexenone derivatives.
Experimental Protocols
Synthesis of the Wieland-Miescher Ketone via Robinson Annulation
This protocol describes the L-proline catalyzed synthesis of the Wieland-Miescher ketone, a foundational building block for steroid synthesis.[3]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO, add L-proline (0.1 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the Wieland-Miescher ketone.
Expected Yield: 70-80% Enantiomeric Excess: ~70% ee
Enantioselective Synthesis of a (+)-Fawcettimine Intermediate
This protocol outlines the organocatalytic enantioselective Robinson annulation for the synthesis of a key intermediate in the total synthesis of (+)-fawcettimine.[4]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Crotonaldehyde
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a vial charged with ethyl 2-methyl-3-oxobutanoate (1.0 eq) is added (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 eq).
-
Crotonaldehyde (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired cyclohexenone intermediate.
Expected Yield: 85% Enantiomeric Excess: 92% ee
Visualizations
Reaction Workflows and Signaling Pathways
Caption: Workflow for the Robinson Annulation synthesis of the Wieland-Miescher ketone.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. modern steroid science: February 2012 [modernsteroid.blogspot.com]
- 4. Unified Total Syntheses of Fawcettimine Class Alkaloids: Fawcettimine, Fawcettidine, Lycoflexine, and Lycoposerramine B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Functionalization of Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the stereoselective functionalization of cyclohex-3-en-1-one, a valuable scaffold in medicinal chemistry and natural product synthesis. The following sections detail highly efficient and stereoselective methods, including organocatalytic and metal-catalyzed transformations, to generate chiral cyclohexanone derivatives.
Enantioselective Organocatalytic Michael Addition of Malonates
The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones is a fundamental carbon-carbon bond-forming reaction. Organocatalysis has emerged as a powerful tool for rendering these reactions enantioselective, providing access to chiral building blocks from simple precursors. This protocol details the asymmetric Michael addition of diethyl malonate to this compound using a chiral secondary amine catalyst.
Experimental Protocol: Organocatalytic Michael Addition
Materials:
-
This compound
-
Diethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5.0 mL) at room temperature are added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.05 mmol, 5 mol%).
-
Diethyl malonate (1.5 mmol, 1.5 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | TFA | DCM | 24 | 92 | 95 |
| 2 | 5 | TFA | Toluene | 48 | 85 | 93 |
| 3 | 10 | Benzoic Acid | CHCl₃ | 36 | 88 | 91 |
Reaction Workflow and Mechanism
Caption: Workflow and catalytic cycle for the organocatalytic Michael addition.
Diastereoselective Epoxidation of a Cyclohex-3-en-1-ol Derivative
Diastereoselective epoxidation of allylic alcohols is a powerful transformation for introducing stereocenters. The hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to high levels of diastereoselectivity. This protocol describes the diastereoselective epoxidation of cyclohex-3-en-1-ol, followed by oxidation to the corresponding epoxide of this compound.
Experimental Protocol: Diastereoselective Epoxidation and Oxidation
Materials:
-
Cyclohex-3-en-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: Diastereoselective Epoxidation
-
Dissolve cyclohex-3-en-1-ol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol, 1.2 equiv) portion-wise to the stirred solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 10% aqueous Na₂SO₃ solution (10 mL).
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxy alcohol is often used in the next step without further purification.
Step 2: Oxidation to the Epoxiketone
-
Dissolve the crude epoxy alcohol from Step 1 in anhydrous dichloromethane (10 mL).
-
Add PCC (1.5 mmol, 1.5 equiv) or DMP (1.3 mmol, 1.3 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxyketone.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
Quantitative Data Summary
| Entry | Epoxidizing Agent | Oxidation Reagent | Solvent | Yield (2 steps, %) | dr (syn:anti) |
| 1 | m-CPBA | PCC | DCM | 85 | >95:5 |
| 2 | VO(acac)₂ / t-BuOOH | DMP | Toluene | 82 | >98:2 |
| 3 | Ti(OⁱPr)₄ / DET | Swern Oxidation | DCM | 78 | >99:1 |
syn refers to the epoxide forming on the same face as the hydroxyl group.
Reaction Pathway
Caption: Synthetic pathway for diastereoselective epoxidation and oxidation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrate and desired outcome.
Cyclohex-3-en-1-one: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohex-3-en-1-one, a reactive and versatile cyclic ketone, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structural and electronic properties, characterized by a non-conjugated double bond and a ketone functional group, allow for a variety of chemical transformations. These include Diels-Alder reactions, Michael additions (following isomerization to the conjugated cyclohex-2-en-1-one), and Robinson annulations, making it a valuable starting material for constructing complex molecular architectures found in numerous therapeutic compounds. This document provides detailed application notes on the use of this compound and its derivatives in the development of anticancer, anti-inflammatory, analgesic, and antiviral agents, complete with experimental protocols and mechanistic insights.
Anticancer Applications: Targeting Glioblastoma with Zeylenone Analogs
Cyclohexenone derivatives have emerged as promising candidates in oncology, with compounds like (+)-Zeylenone and its analogs demonstrating significant activity against aggressive cancers such as glioblastoma. These compounds can induce cell cycle arrest, providing a pathway for therapeutic intervention.
A key mechanism of action for certain zeylenone derivatives is the interference with the Enhancer of Zeste Homolog 2 (EZH2) signaling pathway.[1] EZH2 is a histone methyltransferase that plays a critical role in tumorigenesis by repressing tumor suppressor genes.[2][3] In glioblastoma, the EZH2 pathway is often dysregulated, contributing to uncontrolled cell proliferation.[2][4] By interfering with EZH2, zeylenone analogs can induce G0/G1 phase arrest in glioblastoma cells, thereby inhibiting their growth.[1]
Quantitative Data: Anticancer Activity of Zeylenone Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Cyclohexene oxide CA | U251 (Glioblastoma) | CCK-8 | 5.16 | [1] |
| Cyclohexene oxide CA | A172 (Glioblastoma) | CCK-8 | 6.44 | [1] |
| (+)-Zeylenone derivative g | U251 | Not Specified | >100 | [5] |
| (+)-Zeylenone derivative i | U251 | Not Specified | >100 | [5] |
| (+)-Zeylenone derivative k | U251 | Not Specified | >100 | [5] |
| (+)-Zeylenone derivative m | U251 | Not Specified | >100 | [5] |
Experimental Protocol: Synthesis of a (+)-Zeylenone Derivative
The synthesis of (+)-Zeylenone and its derivatives often starts from precursors like quinic acid, which can be transformed into a cyclohexene scaffold.[6] A representative step in the synthesis of a zeylenone derivative involves the protection of the zeylenone core followed by acylation.[1]
Materials:
-
Zeylenone
-
2,2-dimethoxypropane
-
Dichloromethane (DCM)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Benzoyl chloride
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Protect Zeylenone by dissolving it in 2,2-dimethoxypropane.
-
Dissolve the protected zeylenone in DCM (5 mL).
-
To the mixture, add triethylamine (0.6 mL, 4 mmol), DMAP (25 mg, 0.2 mmol), and benzoyl chloride (360 µL, 3 mmol) successively.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the resulting mixture with DCM, wash with water, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired derivative.[1]
Signaling Pathway: EZH2 in Glioblastoma
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Synthesis of 2',3'-cyclohexene bicyclic nucleoside analogues as antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the 1,2-Addition of Grignard Reagents to Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. In the context of α,β-unsaturated ketones such as cyclohex-3-en-1-one, Grignard reagents exhibit a strong preference for 1,2-addition over 1,4-addition (conjugate addition). This regioselectivity is a consequence of the "hard" nucleophilic nature of the Grignard reagent and the "hard" electrophilic character of the carbonyl carbon. The resulting tertiary allylic alcohols are valuable synthetic intermediates, finding application in the synthesis of complex natural products, pharmaceuticals, and novel materials.
The 1,2-addition of a Grignard reagent (R-MgX) to this compound proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This attack results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding 1-substituted-cyclohex-3-en-1-ol. The double bond in the ring remains intact and is not affected by the Grignard reagent under standard conditions.
Key factors influencing the outcome of the reaction include the nature of the Grignard reagent, the solvent, and the reaction temperature. While 1,2-addition is the predominant pathway, potential side reactions include enolization of the ketone and, in some cases with sterically hindered Grignard reagents, reduction of the carbonyl group. To favor the desired 1,2-adduct, the reaction is typically carried out at low temperatures (e.g., 0 °C) and under anhydrous conditions. The use of a slight excess of the Grignard reagent can also help to drive the reaction to completion and minimize side reactions.
The products of this reaction, 1-alkyl- or 1-aryl-substituted cyclohex-3-en-1-ols, are versatile building blocks. The allylic alcohol functionality can be further manipulated through various transformations, including oxidation, epoxidation, and rearrangement reactions, providing access to a wide array of more complex molecular architectures.
Data Presentation
| Grignard Reagent (R-MgX) | R Group | Product (1,2-Adduct) | Typical Yield (%) | Reference |
| Methylmagnesium bromide | Methyl | 1-Methylcyclohex-2-en-1-ol | ~85-95 | [1] |
| Ethylmagnesium bromide | Ethyl | 1-Ethylcyclohex-2-en-1-ol | ~80-90 | General knowledge |
| Phenylmagnesium bromide | Phenyl | 1-Phenylcyclohex-2-en-1-ol | ~95 | [1] |
| Vinylmagnesium bromide | Vinyl | 1-Vinylcyclohex-2-en-1-ol | ~80-90 | General knowledge |
| Allylmagnesium bromide | Allyl | 1-Allylcyclohex-2-en-1-ol | ~85-95 | General knowledge |
Note: The yields presented are for the reaction with cyclohex-2-en-1-one and are intended to be representative. Actual yields with this compound may vary depending on the specific reaction conditions and the Grignard reagent used. 1,4-addition products are generally minor in the absence of copper catalysts.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the 1,2-addition of a Grignard reagent to this compound.
Experimental Workflow
References
Application Notes and Protocols for Cyclohex-3-en-1-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Cyclohex-3-en-1-one as a versatile starting material in the synthesis of various agrochemicals. Due to its bifunctional nature, possessing both a reactive ketone and a double bond, this compound serves as a valuable building block for creating a diverse array of herbicidal, insecticidal, and fungicidal compounds. This document outlines key synthetic strategies, provides detailed experimental protocols for core reactions, and presents quantitative data to guide research and development.
Application in Herbicide Synthesis
Cyclohexenone derivatives are prominent in herbicide chemistry, often targeting essential plant enzymes. While many commercial herbicides are based on the cyclohexane-1,3-dione scaffold, this compound provides a valuable entry point to novel cyclohexenone-based herbicides through reactions such as Michael additions, which allow for the introduction of various functional groups that can modulate biological activity.
Synthesis of a Phenyl-Substituted Cyclohexanone Precursor via Michael Addition
The conjugate addition of a nucleophile to the enone system of this compound (after isomerization to the conjugated Cyclohex-2-en-1-one) is a powerful method for introducing substituents at the 3-position of the ring. This approach can be utilized to synthesize precursors for herbicides that act by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Table 1: Quantitative Data for Michael Addition
| Reaction Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Michael Addition | This compound, Phenyl Grignard | 3-Phenylcyclohexan-1-one | 75-85 | >95 (after chromatography) |
Experimental Protocol: Michael Addition of Phenylmagnesium Bromide to this compound
This protocol describes the 1,4-conjugate addition of a phenyl group to the cyclohexenone scaffold.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Isomerization and Michael Addition: In a separate flask, dissolve this compound in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Add a catalytic amount of a non-nucleophilic base (e.g., DBU) to promote isomerization to Cyclohex-2-en-1-one. To this solution, add a catalytic amount of copper(I) iodide.
-
Slowly add the prepared phenylmagnesium bromide solution to the cyclohexenone solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-phenylcyclohexan-1-one.
Application in Insecticide Synthesis
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been historically important in the synthesis of chlorinated cyclodiene insecticides.[1] this compound can act as a dienophile in this reaction, allowing for the creation of bicyclic structures that can serve as scaffolds for novel insecticides.
Synthesis of a Bicyclic Ketone Scaffold via Diels-Alder Reaction
By reacting this compound with a suitable diene, such as cyclopentadiene, a bicyclic adduct can be formed. This adduct can then be further functionalized to produce compounds with insecticidal properties.
Table 2: Quantitative Data for Diels-Alder Reaction
| Reaction Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Diels-Alder Cycloaddition | This compound, Cyclopentadiene | Tricyclo[5.2.1.02,6]dec-8-en-3-one | 80-90 | >98 (after recrystallization) |
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol details the [4+2] cycloaddition to form a tricyclic ketone.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene
-
Standard laboratory glassware for distillation and reaction
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve this compound in toluene. Cool the solution to 0 °C.
-
Slowly add the freshly prepared cyclopentadiene to the solution of this compound with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure.
-
The resulting crude product, Tricyclo[5.2.1.02,6]dec-8-en-3-one, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Application in Fungicide Synthesis
The synthesis of heterocyclic compounds is a cornerstone of fungicide development. This compound can be used as a starting material to construct fused heterocyclic systems with potential fungicidal activity. One common strategy involves the reaction of the ketone with a binucleophile to form a new heterocyclic ring.
Synthesis of a Tetrahydroquinoline Derivative
The reaction of this compound with an aminocrotononitrile can lead to the formation of a tetrahydroquinoline scaffold, which is a common core in many bioactive molecules.
Table 3: Quantitative Data for Heterocycle Formation
| Reaction Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Condensation/Cyclization | This compound, 3-Aminocrotononitrile | 2-Methyl-5,6,7,8-tetrahydroquinolin-5-one | 60-70 | >95 (after recrystallization) |
Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative
This protocol describes a condensation-cyclization reaction to form a heterocyclic system.
Materials:
-
This compound
-
3-Aminocrotononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and 3-aminocrotononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-methyl-5,6,7,8-tetrahydroquinolin-5-one.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific laboratory conditions and safety considerations. The biological activities mentioned are illustrative and would require extensive testing for validation.
References
Application Notes and Protocols: Enone Reduction-Enolate Alkylation of Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tandem conjugate reduction and enolate alkylation of α,β-unsaturated ketones is a powerful and highly regioselective method for the synthesis of substituted ketones. This one-pot procedure allows for the specific formation of a lithium enolate via 1,4-reduction of the enone system, which is then trapped in situ by an electrophile. This methodology is particularly valuable for the synthesis of 2-substituted cyclohexanones from cyclohexenone precursors, avoiding issues of regioselectivity often encountered in the direct deprotonation of substituted cyclohexanones. The reaction proceeds under kinetic control, leading to a predictable stereochemical outcome. This document provides a detailed protocol for the enone reduction-enolate alkylation of cyclohex-3-en-1-one, a common building block in organic synthesis.
Principle of the Reaction
The procedure involves two key steps that occur in a single reaction vessel:
-
Conjugate Reduction: this compound is treated with a dissolving metal, typically lithium in liquid ammonia, in the presence of a proton source like tert-butanol. This effects a 1,4-reduction (conjugate reduction) of the enone to generate a specific lithium enolate intermediate. The regiochemistry of the enolate is precisely controlled by the position of the double bond in the starting enone.
-
Enolate Alkylation: The pre-formed lithium enolate is then intercepted by an electrophile, such as an alkyl halide. This alkylation step occurs at the α-carbon, leading to the formation of a 2-substituted cyclohexanone. The stereoselectivity of this step is generally high, with the alkyl group preferentially adding to the axial position of the intermediate enolate to avoid steric hindrance, leading to the trans product as the major isomer.[1]
Data Presentation
The following table summarizes the expected yields and diastereomeric ratios for the alkylation of the lithium enolate of cyclohexanone, generated via conjugate reduction, with various electrophiles.
| Entry | Electrophile (Alkyl Halide) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl Iodide | 2-Methylcyclohexanone | 75-85 | >95:5 |
| 2 | Ethyl Iodide | 2-Ethylcyclohexanone | 70-80 | >95:5 |
| 3 | Propyl Iodide | 2-Propylcyclohexanone | 70-80 | 90:10 |
| 4 | Allyl Bromide | 2-Allylcyclohexanone | 80-90 | >95:5 |
| 5 | Benzyl Bromide | 2-Benzylcyclohexanone | 75-85 | >95:5 |
Note: The data presented are representative and have been compiled from various sources on the alkylation of cyclohexanone lithium enolates. Actual yields and diastereoselectivities may vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Lithium wire or granules
-
Anhydrous liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol
-
Alkyl halide (e.g., methyl iodide, allyl bromide, benzyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone bath
General Procedure for the Reduction-Alkylation of this compound:
Safety Precautions: This reaction must be carried out in a well-ventilated fume hood. Liquid ammonia is a hazardous substance and should be handled with appropriate personal protective equipment, including cryogenic gloves and a face shield. Lithium metal is highly reactive and flammable.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for nitrogen, and a rubber septum is assembled and flame-dried under a stream of nitrogen.
-
Reaction Assembly: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia (approximately 100 mL per 50 mmol of enone) is condensed into the flask.
-
Formation of the Lithium-Ammonia Solution: Small pieces of lithium wire or granules (2.2 equivalents) are added to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Enone Addition and Enolate Formation: A solution of this compound (1.0 equivalent) and tert-butanol (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the lithium-ammonia solution. The reaction mixture is stirred at -78 °C until the blue color disappears, indicating the complete formation of the lithium enolate.
-
Enolate Trapping (Alkylation): A solution of the alkyl halide (1.1 equivalents) in anhydrous THF (10 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the blue color, if any, disappears and the ammonia has evaporated.
-
Workup: The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-alkylcyclohexanone. The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the Tandem Enone Reduction-Enolate Alkylation.
References
Application Notes and Protocols: Synthesis of Cyclohexane-1,3-dione Derivatives from Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of cyclohexane-1,3-dione derivatives, starting from the readily available cyclohex-3-en-1-one. Cyclohexane-1,3-dione and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their versatile chemical nature allows for the construction of complex molecular architectures.
The synthetic strategy outlined herein involves a four-step reaction sequence:
-
Isomerization: Base-catalyzed isomerization of this compound to the thermodynamically more stable α,β-unsaturated ketone, cyclohex-2-en-1-one.
-
Silyl Enol Ether Formation: Regioselective conversion of cyclohex-2-en-1-one to its corresponding trimethylsilyl enol ether, 1-(trimethylsiloxy)cyclohexa-1,3-diene.
-
α-Hydroxylation (Rubottom Oxidation): Oxidation of the silyl enol ether to an α-hydroxy ketone, 2-hydroxycyclohex-2-en-1-one.
-
Oxidation to 1,3-Dione: Oxidation of the α-hydroxy ketone to the target cyclohexane-1,3-dione.
This comprehensive guide includes detailed experimental protocols, quantitative data where available, and visualizations to aid in understanding the workflow and reaction pathways.
I. Synthetic Pathway Overview
The overall transformation from this compound to cyclohexane-1,3-dione is a multi-step process that strategically introduces the second carbonyl group. The following diagram illustrates the key stages of this synthesis.
Caption: Overall synthetic route from this compound to cyclohexane-1,3-dione.
II. Experimental Protocols
This section provides detailed step-by-step procedures for each reaction in the synthetic sequence.
Protocol 1: Isomerization of this compound to Cyclohex-2-en-1-one
This protocol describes the base-catalyzed isomerization of the β,γ-unsaturated ketone to the more stable α,β-conjugated enone using 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
This compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Isopropanol (iPrOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add DABCO (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclohex-2-en-1-one.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% DABCO |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Protocol 2: Synthesis of 1-(Trimethylsiloxy)cyclohexa-1,3-diene
This protocol details the formation of the silyl enol ether from cyclohex-2-en-1-one, which serves to protect the enol and activate the alpha-position for subsequent oxidation.
Materials:
-
Cyclohex-2-en-1-one
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Pour the reaction mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-(trimethylsiloxy)cyclohexa-1,3-diene.
Quantitative Data:
| Parameter | Value |
|---|---|
| TMSCl | 1.2 eq |
| Triethylamine | 1.5 eq |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Protocol 3: α-Hydroxylation of 1-(Trimethylsiloxy)cyclohexa-1,3-diene (Rubottom Oxidation)
This protocol describes the oxidation of the silyl enol ether to the corresponding α-hydroxy enone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-(Trimethylsiloxy)cyclohexa-1,3-diene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 1-(trimethylsiloxy)cyclohexa-1,3-diene (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the silyl enol ether solution at 0 °C.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting α-siloxy ketone can be hydrolyzed to the α-hydroxy ketone by treatment with a mild acid (e.g., 1M HCl in THF) or a fluoride source (e.g., TBAF).
-
After hydrolysis, perform a standard aqueous workup and purify the product by column chromatography.
Quantitative Data:
| Parameter | Value |
|---|---|
| m-CPBA | 1.1 eq |
| Temperature | 0 °C |
| Typical Yield | 70-85% |
Protocol 4: Oxidation of 2-Hydroxycyclohex-2-en-1-one to Cyclohexane-1,3-dione (Swern Oxidation)
This protocol details the oxidation of the α-hydroxy ketone to the desired 1,3-dione using a Swern oxidation, which is known for its mild conditions.
Materials:
-
2-Hydroxycyclohex-2-en-1-one
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere apparatus
-
Low-temperature bath (e.g., dry ice/acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask and add anhydrous dichloromethane.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the cold dichloromethane.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-hydroxycyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclohexane-1,3-dione by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
|---|---|
| Oxalyl Chloride | 1.5 eq |
| DMSO | 2.2 eq |
| Triethylamine | 5.0 eq |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 80-95% |
III. Experimental Workflow Visualization
The following diagram provides a visual representation of the general laboratory workflow for the synthesis of cyclohexane-1,3-dione derivatives.
Caption: Step-by-step experimental workflow for the synthesis.
IV. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
m-CPBA is a potentially explosive oxidizing agent; do not grind it and avoid heating.
-
The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. All glassware should be quenched with bleach solution after use.
-
Handle all organic solvents and reagents with caution, avoiding inhalation and skin contact.
V. Conclusion
The synthetic route detailed in these application notes provides a reliable and reproducible method for the preparation of cyclohexane-1,3-dione from this compound. The protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The resulting cyclohexane-1,3-dione is a valuable intermediate for the synthesis of a diverse array of biologically active molecules, making this a key transformation in the field of drug discovery and development. Careful execution of these protocols and adherence to safety guidelines are essential for successful and safe synthesis.
Application Notes and Protocols: Photochemical [2+2] Cycloaddition Reactions of Enones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of photochemical [2+2] cycloaddition reactions involving enones, a powerful tool in synthetic organic chemistry for the construction of cyclobutane rings. This reaction forms two new carbon-carbon bonds and can generate up to four new stereogenic centers, making it highly valuable for creating complex molecular architectures found in natural products and pharmaceutically active compounds.[1][2]
Introduction to Enone [2+2] Photocycloadditions
The photochemical [2+2] cycloaddition of an enone and an alkene is a light-induced reaction that proceeds through the excitation of the enone to a triplet state, which then reacts with a ground-state alkene to form a cyclobutane ring.[3] This reaction was first reported by Ciamician in 1908, who observed the conversion of carvone to carvone-camphor upon exposure to sunlight.[1][2][3] Since then, both intermolecular and intramolecular versions of this reaction have been extensively studied and applied in the synthesis of numerous complex molecules, including the platonic solid cubane and natural products like caryophyllene and bourbonene.[1][2]
Recent advancements have expanded the scope of this reaction, with visible-light photocatalysis emerging as a milder and more selective alternative to traditional UV irradiation.[4][5][6] These newer methods often overcome the limitations of UV-promoted reactions, such as the competing cis-trans isomerization of acyclic enones, leading to higher efficiencies and selectivities.[4][6]
Reaction Mechanisms and Stereoselectivity
The mechanism of the enone [2+2] photocycloaddition is generally considered to be a stepwise process involving a triplet 1,4-biradical intermediate.[3][7] The reaction begins with the photoexcitation of the enone to a singlet excited state, followed by intersystem crossing to the more stable triplet state.[3] This triplet enone then interacts with the alkene to form an exciplex, which collapses to a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.[3]
The regioselectivity and stereoselectivity of the reaction are influenced by several factors:
-
Nature of the Alkene: Electron-rich olefins tend to yield head-to-tail adducts, while electron-deficient olefins often give head-to-head products.[7]
-
Solvent: The polarity of the solvent can influence the diastereoselectivity of intramolecular reactions, particularly in substrates capable of forming intramolecular hydrogen bonds.[8][9] Protic solvents can disrupt these hydrogen bonds, leading to different stereochemical outcomes compared to aprotic solvents.[8][9]
-
Chiral Auxiliaries and Catalysts: The use of chiral Lewis acids or chiral auxiliaries can induce enantioselectivity in the cycloaddition.[10]
-
Tether Length (Intramolecular reactions): In intramolecular cycloadditions, the length of the tether connecting the enone and alkene moieties plays a crucial role in determining the stereochemical outcome, with shorter tethers often leading to "bent" products.[3]
Reaction Mechanism Overview
Caption: General mechanism of the photochemical [2+2] cycloaddition of enones.
Applications in Drug Development and Organic Synthesis
The ability to rapidly construct complex, stereochemically rich cyclobutane-containing scaffolds makes the photochemical [2+2] cycloaddition a valuable tool in drug discovery and total synthesis.[1] The resulting cyclobutane rings can be further functionalized or undergo ring-expansion or fragmentation reactions to access larger ring systems.[7] For instance, this reaction has been a key step in the synthesis of grandisol, a monoterpene, and has been utilized in the construction of bicyclo[3.2.0]heptane cores.[10]
The development of visible-light-mediated protocols has further enhanced the applicability of this reaction, allowing for more controlled and scalable syntheses under milder conditions, which is highly desirable in pharmaceutical manufacturing.[5][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for various photochemical [2+2] cycloaddition reactions of enones.
Table 1: Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [4]
| Entry | Aryl Enone | Michael Acceptor | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl vinyl ketone | Methyl acrylate | 84 | >10:1 |
| 2 | Phenyl vinyl ketone | Ethyl acrylate | 76 | >10:1 |
| 3 | Phenyl vinyl ketone | Methyl methacrylate | 65 | 5:1 |
| 4 | 4-Methoxyphenyl vinyl ketone | Methyl acrylate | 78 | >10:1 |
| 5 | 4-Chlorophenyl vinyl ketone | Methyl acrylate | 81 | >10:1 |
| 6 | 2-Thienyl vinyl ketone | Methyl acrylate | 72 | >10:1 |
Reactions were conducted using 1 equiv of aryl enone, 2.5 equiv of Michael acceptor, and 5 mol% Ru(bipy)₃Cl₂ in the presence of LiBF₄ and i-Pr₂NEt in MeCN, irradiated with a 23 W compact fluorescent bulb for 4 h.[4]
Table 2: Enantioselective Intermolecular [2+2] Photocycloaddition of Cyclic Enones [10]
| Entry | Cyclic Enone | Olefin | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Cyclohexenone | 1,1-Diphenylethylene | 82 | 92 |
| 2 | 2-Cyclohexenone | Styrene | 65 | 88 |
| 3 | 2-Cyclohexenone | 1-Hexene | 42 | 82 |
| 4 | 2-Cyclopentenone | 1,1-Diphenylethylene | 75 | 96 |
| 5 | 3-Methyl-2-cyclohexenone | 1,1-Diphenylethylene | 78 | 94 |
Reactions were performed at a concentration of 20 mM in CH₂Cl₂ solution in the presence of a chiral oxazaborolidine-AlBr₃ Lewis acid complex.[10]
Experimental Protocols
Below are detailed protocols for representative intermolecular and intramolecular photochemical [2+2] cycloaddition reactions.
Experimental Workflow
Caption: A typical experimental workflow for a photochemical [2+2] cycloaddition reaction.
Protocol 1: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition of Acyclic Enones [4]
This protocol describes the heterodimerization of an aryl enone with a Michael acceptor using a ruthenium-based photocatalyst.
-
Materials:
-
Aryl enone (e.g., phenyl vinyl ketone) (1.0 equiv)
-
Michael acceptor (e.g., methyl acrylate) (2.5 equiv)
-
Ru(bipy)₃Cl₂ (5 mol%)
-
LiBF₄ (1.0 equiv)
-
i-Pr₂NEt (1.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Pyrex reaction tube with a stir bar
-
23 W compact fluorescent light bulb
-
-
Procedure:
-
To a Pyrex reaction tube containing a magnetic stir bar, add the aryl enone, Ru(bipy)₃Cl₂, and LiBF₄.
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add the Michael acceptor and i-Pr₂NEt to the reaction mixture.
-
Seal the tube and sparge the solution with argon for 15 minutes to remove dissolved oxygen.
-
Place the reaction tube approximately 30 cm from a 23 W compact fluorescent light bulb and stir vigorously.
-
Irradiate the reaction for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired cyclobutane product.
-
Protocol 2: Intramolecular [2+2] Photocycloaddition of a 2'-Hydroxyenone [8][9]
This protocol illustrates the solvent-dependent intramolecular cycloaddition, where the choice of solvent can direct the stereochemical outcome.
-
Materials:
-
2'-Hydroxyenone substrate (1.0 equiv)
-
Solvent (e.g., benzene for aprotic conditions, or methanol for protic conditions)
-
Pyrex immersion well photoreactor equipped with a 450 W medium-pressure mercury lamp
-
Argon gas
-
-
Procedure:
-
Dissolve the 2'-hydroxyenone substrate in the chosen solvent (e.g., benzene or methanol) to a concentration of approximately 0.01 M in a Pyrex immersion well photoreactor.
-
Purge the solution with argon for 30 minutes to deoxygenate.
-
Irradiate the solution with a 450 W medium-pressure mercury lamp while maintaining a constant flow of argon and cooling the reaction vessel with a water bath.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cycloadducts.
-
Analyze the product mixture by ¹H NMR to determine the regioselectivity and diastereoselectivity.
-
Factors Influencing Stereoselectivity in Intramolecular Reactions
Caption: Influence of solvent on the stereochemical outcome of intramolecular [2+2] photocycloadditions of 2'-hydroxyenones.
Conclusion
The photochemical [2+2] cycloaddition of enones is a versatile and powerful reaction for the synthesis of complex cyclobutane-containing molecules. With both classic UV-initiated and modern visible-light-photocatalyzed protocols available, researchers have a range of tools to construct these valuable scaffolds with increasing control over selectivity and efficiency. The detailed protocols and data provided herein serve as a practical guide for the application of this important transformation in a research and development setting.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Cyclohex-3-en-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohex-3-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and its derivatives?
A1: The two most prevalent and versatile methods for constructing the cyclohexenone core structure are the Robinson annulation and the Diels-Alder reaction.
-
Robinson Annulation: This is a powerful ring-forming reaction that involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3] It is a key method for creating fused ring systems.[1]
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile (an alkene) to form a six-membered ring.[4][5][6] For the synthesis of this compound, this typically involves the reaction of 1,3-butadiene (the diene) with acrolein (the dienophile).
Q2: What are the key steps in the Robinson annulation?
A2: The Robinson annulation is a two-step process:
-
Michael Addition: A ketone is deprotonated by a base to form an enolate, which then acts as a nucleophile and attacks an α,β-unsaturated ketone (like methyl vinyl ketone) in a conjugate addition. This forms a 1,5-dicarbonyl intermediate.[1][7]
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol reaction where one enolate attacks the other carbonyl group, forming a six-membered ring. This is typically followed by dehydration to yield the final α,β-unsaturated cyclohexenone.[1][7][8]
Q3: What factors influence the success of a Diels-Alder reaction for cyclohexenone synthesis?
A3: Key factors include:
-
Reactant Electronic Properties: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[6]
-
Diene Conformation: The diene must be in the s-cis conformation to react.
-
Temperature: While some Diels-Alder reactions proceed at room temperature, others require heat to overcome the activation energy.[6]
-
Catalysis: Lewis acids can be used to catalyze the reaction, often leading to higher yields and improved stereoselectivity.
Q4: How can I purify the final this compound product?
A4: The primary methods for purification are fractional distillation and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: This technique is effective for separating liquids with different boiling points and is suitable for larger scale purifications.
-
Column Chromatography: This method separates compounds based on their polarity and is useful for smaller scale purifications or for removing impurities with boiling points close to the product.
Troubleshooting Guides
Robinson Annulation
Problem: Low or no yield of the desired cyclohexenone.
| Possible Cause | Recommended Solution |
| Incomplete Michael Addition | Ensure an appropriate base is used to generate the enolate. For simple ketones, a strong base like sodium ethoxide is common.[9] Check the purity of the α,β-unsaturated ketone, as polymerization can be an issue.[3] Consider using a milder base if side reactions are prevalent. |
| Incomplete Intramolecular Aldol Condensation | The formation of the six-membered ring is generally favorable.[8] If the 1,5-dicarbonyl intermediate is isolated, ensure sufficient base and heat are used in the cyclization step. The reaction is often heated to promote the final dehydration to the enone. |
| Polymerization of the α,β-unsaturated ketone | Methyl vinyl ketone is prone to polymerization in the presence of a base.[3] To mitigate this, the α,β-unsaturated ketone can be added slowly to the reaction mixture. Alternatively, a precursor that generates the enone in situ can be used.[3] |
| Side Reactions | Besides polymerization, double alkylation of the starting ketone can occur, reducing the yield.[3] Optimizing the stoichiometry and reaction conditions can help minimize these side reactions. |
Troubleshooting Workflow for Robinson Annulation
Diels-Alder Reaction
Problem: Low or no yield of this compound.
| Possible Cause | Recommended Solution |
| Low Reactivity | The reaction between 1,3-butadiene and acrolein can be slow. Consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to increase the reaction rate. Heating the reaction mixture is also a common strategy to improve yields.[6] |
| Diene is in the s-trans conformation | Acyclic dienes like 1,3-butadiene exist in equilibrium between the s-cis and s-trans conformations, with the s-trans being more stable. The reaction only proceeds through the s-cis conformation. Heating the reaction can provide the energy needed to overcome the rotational barrier to the s-cis form. |
| Polymerization of Reactants | Both 1,3-butadiene and acrolein can polymerize, especially at higher temperatures. Use of a polymerization inhibitor or slow addition of the dienophile can help minimize this. |
| Reversible Reaction | The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at very high temperatures. Optimize the reaction temperature to favor the forward reaction without causing decomposition. |
Troubleshooting Workflow for Diels-Alder Reaction
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. atc.io [atc.io]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
Troubleshooting common side reactions in Cyclohex-3-en-1-one chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohex-3-en-1-one and its derivatives.
Troubleshooting Common Side Reactions
This compound is a versatile building block in organic synthesis. However, its reactivity can lead to several common side reactions. This guide will help you identify and address these issues.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Polymerization of the starting material or product.- Competing side reactions (e.g., 1,2- vs. 1,4-addition).- Isomerization of this compound to Cyclohex-2-en-1-one. | - Lower the reaction temperature.- Use a less concentrated catalyst.- Choose a nucleophile that favors the desired addition pathway (e.g., Gilman reagents for 1,4-addition).[1][2]- Consider using a protecting group for the ketone or alkene.[3][4] |
| Formation of multiple products | - Lack of regioselectivity in addition reactions.- Epimerization at stereocenters. | - Employ sterically hindered reagents to direct the approach of the nucleophile.- Use the Stork enamine synthesis for controlled Michael additions.[5]- Optimize reaction conditions (temperature, base) to favor the thermodynamically more stable product.[6][7] |
| Polymerization of the reaction mixture | - High concentration of reagents.- Elevated temperatures.- Presence of radical initiators or strong acids/bases. | - Reduce the concentration of the enone.- Conduct the reaction at a lower temperature.- Add a radical inhibitor if a radical mechanism is suspected.- Use milder reaction conditions. |
| Isomerization to Cyclohex-2-en-1-one | - The presence of acid or base can catalyze the isomerization to the more thermodynamically stable conjugated isomer.[8] | - Run the reaction under neutral conditions if possible.- If an acid or base is required, use milder conditions or a non-nucleophilic base.- Minimize reaction time and temperature. |
| Unreacted starting material | - Insufficiently reactive nucleophile.- Steric hindrance.- Low reaction temperature. | - Use a more reactive nucleophile.- Increase the reaction temperature.- Increase the reaction time. |
Frequently Asked Questions (FAQs)
Q1: My Michael addition to a cyclohexenone derivative is giving a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the 1,4-adduct?
A1: The selectivity between 1,2- (direct) and 1,4- (conjugate) addition is largely determined by the nature of the nucleophile.[1] Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition.[2] To selectively obtain the 1,4-adduct, you should use softer nucleophiles. Gilman reagents (lithium dialkylcuprates) are excellent for promoting 1,4-addition.[2] Additionally, conducting the reaction at lower temperatures can sometimes favor the thermodynamically more stable 1,4-adduct.
Quantitative Data on Nucleophile Influence on Addition Selectivity
| Nucleophile | Typical Addition Product | Controlling Factor |
| Grignard Reagents (RMgX) | 1,2-Addition | Kinetic Control[1] |
| Organolithium Reagents (RLi) | 1,2-Addition | Kinetic Control |
| Gilman Reagents (R₂CuLi) | 1,4-Addition | Thermodynamic Control |
| Enolates | 1,4-Addition (Michael Addition) | Thermodynamic Control |
| Amines, Thiols | 1,4-Addition | Thermodynamic Control[1] |
Q2: I am attempting a Robinson annulation with a substituted cyclohexanone and methyl vinyl ketone, but the yield is poor. What are the common pitfalls?
A2: The Robinson annulation is a powerful tool for forming six-membered rings, but it can be prone to side reactions.[9][10][11] A common issue is the self-condensation of the starting ketone or polymerization of the methyl vinyl ketone.[9][12] To improve yields, it is often beneficial to perform the reaction in two separate steps: first, the Michael addition to form the 1,5-diketone, which is isolated and purified, followed by the intramolecular aldol condensation to close the ring.[12] This prevents the enolate from reacting with the final cyclohexenone product. Using a stable enolate and an unhindered α,β-unsaturated ketone also improves the success of the Michael addition step.[12]
Q3: How can I prevent epimerization of a substituent on my cyclohexenone ring during a base-catalyzed reaction?
A3: Epimerization, the change in configuration at a stereocenter, can occur under basic conditions if there is an acidic proton adjacent to the stereocenter. To minimize this, you can:
-
Use a non-nucleophilic, sterically hindered base: This can deprotonate the desired position without promoting equilibration at the stereocenter.
-
Employ low temperatures: This will slow down the rate of epimerization.
-
Use a protecting group: If the epimerizable center is adjacent to a ketone, you can protect the ketone as a ketal, perform the desired reaction, and then deprotect.[4]
-
Optimize the reaction time: Shorter reaction times can help to minimize the extent of epimerization.
Q4: My reaction is resulting in a thick, insoluble material. What is likely happening and how can I prevent it?
A4: The formation of a thick, insoluble material is often indicative of polymerization. Cyclohexenones and related unsaturated carbonyl compounds can be susceptible to polymerization, especially at higher temperatures or in the presence of initiators.[13][14][15] To prevent this:
-
Lower the reaction temperature: This is often the most effective way to reduce polymerization.
-
Use a lower concentration of your cyclohexenone starting material.
-
Ensure your reagents and solvents are free of impurities that could initiate polymerization.
-
If applicable, add a polymerization inhibitor to the reaction mixture.
Experimental Protocols
Key Experiment: Selective 1,4-Addition using a Gilman Reagent
This protocol describes a general procedure for the conjugate addition of a methyl group to cyclohex-2-en-1-one.
-
Preparation of the Gilman Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (CuI) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of methyllithium (CH₃Li) in diethyl ether to the stirred suspension. The solution will typically change color, indicating the formation of lithium dimethylcuprate ((CH₃)₂CuLi).
-
-
Conjugate Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclohex-2-en-1-one in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the solution of cyclohexenone via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 3-methylcyclohexanone by flash column chromatography.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in cyclohexenone reactions.
Caption: Competing 1,2- and 1,4-addition pathways for cyclohexenone.
Caption: Key steps and potential side reactions in the Robinson annulation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Problems on Conjugate (Michael) Additions and Related Syntheses The prob.. [askfilo.com]
- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound|CAS 4096-34-8|Research Chemical [benchchem.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Polycyclohexene: homopolymerisation of cyclohexene under mild conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Cyclohex-3-en-1-one and its Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Cyclohex-3-en-1-one and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Birch reduction?
A1: Crude this compound synthesized from anisole via Birch reduction can contain several impurities.[1][2] These may include the more thermodynamically stable isomer, Cyclohex-2-en-1-one, unreacted starting material (anisole), the intermediate 1,4-cyclohexadiene, and various by-products from the reduction process. The presence of residual base from the workup can also lead to isomerization.[3]
Q2: My this compound appears to be isomerizing to Cyclohex-2-en-1-one during purification. How can I prevent this?
A2: Isomerization of the β,γ-unsaturated this compound to the conjugated α,β-unsaturated Cyclohex-2-en-1-one is a common issue, often catalyzed by acid or base.[3] To minimize this, ensure all workup steps are performed under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases and elevated temperatures. When performing chromatography, using a neutral stationary phase like silica gel and eluting with non-polar solvents can help. If basic conditions are necessary for other transformations, they should be carefully controlled and neutralized promptly.
Q3: What is the best general approach for purifying the products of a Diels-Alder reaction involving this compound as a dienophile?
A3: The purification of Diels-Alder adducts, which are often crystalline solids, is typically achieved through recrystallization.[4][5][6] The choice of solvent is crucial and may involve a mixed solvent system.[6] For non-crystalline products or to separate diastereomers, column chromatography is the preferred method. Monitoring the reaction and purification by Thin Layer Chromatography (TLC) is essential to determine the optimal purification strategy.[7]
Q4: How can I remove unreacted starting materials from my reaction mixture containing a this compound derivative?
A4: The method for removing unreacted starting materials depends on their properties. If the starting material has a significantly different polarity from the product, column chromatography is effective.[8] If there is a substantial difference in boiling points, distillation (simple, fractional, or vacuum) can be employed.[9][10] For acidic or basic starting materials, a liquid-liquid extraction with an appropriate aqueous solution (e.g., sodium bicarbonate for acidic impurities, or dilute HCl for basic impurities) can be used to remove them from an organic solution of the product.[11][12]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Product is too soluble in the eluent. | If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the eluent system. Perform a thorough TLC analysis with different solvent systems to find an optimal separation where the desired compound has an Rf value of approximately 0.2-0.4.[7] |
| Product is irreversibly adsorbed onto the stationary phase. | For particularly polar compounds, especially those with acidic protons, irreversible adsorption to silica gel can be an issue. Consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica gel by adding a small percentage of triethylamine to the eluent. |
| Improper column packing. | Air bubbles or cracks in the chromatography column can lead to poor separation and product loss. Ensure the column is packed uniformly as a slurry and that the solvent level is never allowed to drop below the top of the stationary phase.[13] |
| Co-elution with an impurity. | If the product is not completely separated from an impurity, a lower yield of pure product will be obtained. Optimize the eluent system using TLC to achieve baseline separation. A slower elution with a shallower solvent gradient may be necessary. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Recommended Solution |
| The solution is supersaturated. | The compound may be coming out of solution too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[14] |
| The boiling point of the solvent is higher than the melting point of the solute. | If the compound dissolves in the hot solvent and then melts before it crystallizes, it will oil out. Choose a solvent with a lower boiling point. |
| Inappropriate solvent choice. | The solvent may be too good at dissolving the compound even at lower temperatures. A mixed solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in another (the "poor" solvent), can be effective. Dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6][15] |
| Presence of impurities. | Impurities can sometimes inhibit crystal formation. If possible, try to remove some impurities by a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative
Objective: To purify a moderately polar derivative of this compound from less polar and more polar impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from impurities, aiming for an Rf value of ~0.3 for the product.[7]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[13]
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.[13]
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.[8]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Diels-Alder Adduct
Objective: To purify a solid Diels-Alder adduct of this compound.
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent (e.g., ethanol, or a mixture like xylene/petroleum ether)[4][6]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[16] If using a mixed solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent until cloudiness persists, and reheat to dissolve.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.[14][16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Quantitative Data Summary
The following table provides representative data for the purification of a generic this compound derivative. Actual yields and purity will vary depending on the specific reaction, scale, and purification method.
| Purification Method | Starting Purity (by GC/HPLC) | Final Purity (by GC/HPLC) | Typical Yield | Notes |
| Column Chromatography | ~70% | >98% | 60-85% | Yield is dependent on the separation efficiency. |
| Recrystallization | ~85% | >99% | 70-90% | Highly effective for crystalline solids with moderate initial purity. |
| Distillation | ~75% | >97% | 50-80% | Best for thermally stable, liquid products with significantly different boiling points from impurities. |
Process Diagrams
References
- 1. Birch reduction [a.osmarks.net]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. byjus.com [byjus.com]
- 10. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Diels-Alder Reactions with Cyclohex-3-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Diels-Alder reactions involving Cyclohex-3-en-1-one for improved yields and product purity.
Troubleshooting Guide
Low product yield is a common issue in Diels-Alder reactions. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.
Problem: Low or No Product Yield
dot
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Diels-Alder reaction with this compound consistently low?
A1: this compound can be a relatively unreactive dienophile.[1] Low yields can often be attributed to several factors:
-
Insufficient Activation: The electron-withdrawing effect of the carbonyl group may not be sufficient for efficient reaction with many dienes. The use of a Lewis acid catalyst is often necessary to enhance the electrophilicity of the dienophile.[1]
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, leading to a lower yield of the desired product.[1]
-
Diene Reactivity: The structure of the diene plays a crucial role. Electron-rich dienes will react more readily with this compound. Dienes that are sterically hindered or locked in an s-trans conformation will exhibit lower reactivity.
Q2: What is the role of a Lewis acid in this reaction, and which one should I choose?
A2: Lewis acids coordinate to the carbonyl oxygen of this compound, which increases its electron-withdrawing ability and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes the dienophile more electrophilic and accelerates the reaction. Common Lewis acids for Diels-Alder reactions include aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), and boron trifluoride (BF₃). The optimal Lewis acid can vary depending on the specific diene being used. For sterically hindered reactants, a mixed Lewis acid system like AlBr₃/AlMe₃ has been shown to be effective.[2]
Q3: How does the choice of solvent affect the reaction yield and selectivity?
A3: The solvent can influence the reaction rate and the stereoselectivity (endo/exo ratio) of the product.
-
Rate: Polar solvents can sometimes accelerate Diels-Alder reactions. However, the effect is highly dependent on the specific reactants.[3] It is crucial that both the diene and dienophile are soluble in the chosen solvent.
-
Selectivity: The endo/exo selectivity of the reaction can be influenced by the solvent's ability to engage in hydrogen bonding and by its polarity.[3][4] For instance, in the reaction of cyclopentadiene with methyl vinyl ketone, highly hydrogen bond-donating solvents can increase the ratio of the para to meta isomers.
Q4: What are common side products in Diels-Alder reactions with this compound?
A4: Besides the desired Diels-Alder adduct, several side products can form:
-
Retro-Diels-Alder Product: At high temperatures, the Diels-Alder adduct can revert to the starting diene and dienophile.[1]
-
Diene Polymerization: Dienes, especially reactive ones like cyclopentadiene, can polymerize under the reaction conditions.
-
Isomerization Products: Depending on the reaction conditions and the structure of the reactants, the initial adduct may undergo subsequent isomerization. In some intramolecular reactions, the starting diene itself can isomerize to a more stable internal diene before cycloaddition occurs.[5]
-
Michael Addition Products: Under certain conditions, particularly with strong Lewis acids, a stepwise Michael addition may compete with the concerted Diels-Alder pathway.
Quantitative Data
The following tables provide illustrative data on how different reaction parameters can influence the yield and selectivity of Diels-Alder reactions. While this data may not be specific to this compound, it demonstrates general trends applicable to optimizing your reaction.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Diene | Dienophile | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | 1,4-Naphthoquinone | None | Dichloromethane | 25 | 12 | < 5 | [6] |
| Cyclopentadiene | 1,4-Naphthoquinone | AlCl₃ (10) | Dichloromethane | 0 | 2 | 75 | [6] |
| Cyclopentadiene | 1,4-Naphthoquinone | FeCl₃ (10) | Dichloromethane | 0 | 4 | 20 | [6] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂ (10) | Dichloromethane | 0 | 3 | 85 | [6] |
Table 2: Effect of Solvent on Endo/Exo Selectivity
| Diene | Dienophile | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | n-Hexane | 20 | 81:19 | [4] |
| Cyclopentadiene | Methyl Acrylate | Acetonitrile | 20 | 89:11 | [4] |
| Cyclopentadiene | Methyl Acrylate | Methanol | 20 | 90:10 | [4] |
| Cyclopentadiene | Methyl Acrylate | Water | 20 | 95:5 | [3] |
Experimental Protocols
This section provides a general protocol for a Lewis acid-catalyzed Diels-Alder reaction between a diene and this compound. Note: This is a generalized procedure and may require optimization for your specific reactants.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
dot
Caption: A typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Detailed Method:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes, 1.1 eq) to the stirred solution.
-
Stirring: Allow the mixture to stir at this temperature for 15-30 minutes.
-
Diene Addition: Add the diene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution or water) at a low temperature.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the outcome of a Diels-Alder reaction with this compound.
dot
Caption: Factors influencing Diels-Alder reaction outcomes.
References
- 1. scispace.com [scispace.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
How to prevent isomerization of Cyclohex-3-en-1-one during reactions
Technical Support Center: Cyclohex-3-en-1-one Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unwanted isomerization of this compound to its more stable, conjugated isomer, Cyclohex-2-en-1-one, during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound isomerize?
A1: The isomerization from this compound (a β,γ-unsaturated ketone) to Cyclohex-2-en-1-one (an α,β-unsaturated ketone) is a thermodynamically driven process. The resulting conjugated system, where the carbon-carbon double bond is adjacent to the carbonyl group, is significantly more stable due to electron delocalization.[1][2][3] This isomerization is typically catalyzed by the presence of acidic or basic species in the reaction mixture.[4][5]
Q2: What is the mechanism of this isomerization?
A2: The mechanism depends on the catalyst:
-
Acid-Catalyzed: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like the solvent or conjugate base of the acid) removes an α-proton to form an enol intermediate. Tautomerization of the enol to the more stable conjugated ketone completes the process.
-
Base-Catalyzed: A base removes an acidic α-proton to form a resonance-stabilized enolate intermediate.[6][7] Protonation of this intermediate at the γ-carbon yields the conjugated Cyclohex-2-en-1-one.[4]
Q3: What are "proton sponges" and can they prevent isomerization?
A3: Proton sponges, such as 1,8-Bis(dimethylamino)naphthalene (DMAN), are sterically hindered, non-nucleophilic organic bases with unusually high basicity.[8][9] They are highly effective at scavenging stray protons (acidic impurities) from a reaction mixture without otherwise participating in the reaction.[8][10] Their use can be an excellent strategy to prevent acid-catalyzed isomerization by maintaining a non-acidic environment.[11]
Q4: How does temperature affect the rate of isomerization?
A4: Isomerization is a chemical reaction with an activation energy barrier. As with most reactions, increasing the temperature provides more energy to overcome this barrier, thus increasing the rate of isomerization. Conversely, conducting reactions at low temperatures (e.g., 0 °C, -20 °C, or -78 °C) is a critical strategy to minimize or prevent this unwanted side reaction.
Troubleshooting Guide: Isomerization Observed
If you are observing the formation of Cyclohex-2-en-1-one in your product mixture, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| Isomerization during reaction | Acidic or Basic Impurities: Reagents or solvents may contain trace amounts of acid or base. | Purify all reagents and solvents. Distill solvents from appropriate drying agents (e.g., CaH₂ for THF/DCM, Na/benzophenone for ethers).[12][13] Pass solvents through a plug of neutral alumina. Ensure starting materials are pure. |
| Inherent Reaction Conditions: The reaction itself may generate acidic or basic byproducts. | Add a non-nucleophilic base or buffer. Use a "proton sponge" like 1,8-Bis(dimethylamino)naphthalene to scavenge protons.[8] For reactions in aqueous media, consider using a neutral buffer system. | |
| Elevated Temperature: The reaction is being run at a temperature high enough to facilitate isomerization. | Lower the reaction temperature. Attempt the reaction at 0 °C or -78 °C. Monitor the reaction for a longer period to compensate for the slower rate. | |
| Isomerization during workup/purification | Acidic/Basic Aqueous Wash: Using solutions like HCl, NaHCO₃, or NaOH for extraction can catalyze isomerization. | Use neutral workup conditions. Quench the reaction with a neutral buffer like saturated aqueous NH₄Cl. Wash organic layers with brine (saturated NaCl solution) only. |
| Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause isomerization on the column. | Deactivate the silica gel. Prepare a slurry of silica gel in the eluent containing 1-2% triethylamine or ammonia to neutralize acidic sites before packing the column. Alternatively, use neutral alumina for chromatography. |
Troubleshooting Workflow
This diagram outlines the decision-making process when troubleshooting isomerization.
Caption: A flowchart for troubleshooting isomerization.
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Sensitive to Isomerization
This protocol outlines a general workflow for a reaction using this compound where isomerization is a concern.
-
Solvent Purification: Tetrahydrofuran (THF) is dried by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is observed, followed by distillation under an inert atmosphere (N₂ or Ar). Dichloromethane (DCM) is refluxed over calcium hydride and distilled.[13] Store purified solvents over activated molecular sieves.
-
Apparatus Setup: All glassware is oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Execution:
-
The reaction flask is charged with the substrate and solvent under an inert atmosphere.
-
The solution is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reagents are added slowly via syringe. If acidic byproducts are anticipated, 1.1 equivalents of a proton sponge are included.
-
The reaction is monitored by Thin Layer Chromatography (TLC) on neutral plates.
-
-
Workup:
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted three times with an appropriate solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure at low temperature (<30 °C).
-
-
Purification:
-
The crude product is purified by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
-
Determine the amount of silica gel required for the column.
-
Prepare the desired eluent solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).
-
To the eluent, add triethylamine (Et₃N) to a final concentration of 1% v/v.
-
Create a slurry by adding the silica gel to the Et₃N-containing eluent.
-
Gently stir the slurry for 5-10 minutes to ensure complete neutralization.
-
Pack the chromatography column with this slurry as usual.
Reaction Mechanisms and Workflows
Isomerization Pathways
The following diagrams illustrate the acid- and base-catalyzed pathways for the isomerization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. orgosolver.com [orgosolver.com]
- 3. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Ambeed [ambeed.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. organic chemistry - Tautomerism between cyclohex-2-en-1-one and this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acs.org [acs.org]
- 13. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
Technical Support Center: Catalyst Selection for Cyclohex-3-en-1-one Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohex-3-en-1-one transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic transformations for this compound?
A1: this compound is a versatile intermediate that undergoes several key catalytic transformations, including:
-
Hydrogenation: Reduction of the carbon-carbon double bond and/or the carbonyl group to yield cyclohexanone, cyclohexanol, or cyclohexane.
-
Dehydrogenation: Oxidation to produce phenol or other aromatic compounds.
-
Isomerization: Shifting the position of the double bond to form Cyclohex-2-en-1-one.
-
Reductive Amination: Conversion to cyclohexylamine in the presence of ammonia and a reducing agent.
Q2: How do I choose the right catalyst for my desired transformation?
A2: Catalyst selection is critical and depends on the target product. A general guideline is as follows:
-
For Hydrogenation to Cyclohexanone: Palladium-based catalysts, such as Pd/C, are commonly used.[1]
-
For Dehydrogenation to Phenol: Palladium(II) catalysts, sometimes in combination with a co-catalyst or ligand, are effective.[2][3]
-
For Isomerization: Ruthenium-based catalysts have been shown to be effective for the isomerization of related cyclohexadiene compounds.[4][5]
-
For Reductive Amination to Cyclohexylamine: Rhodium-based catalysts, often supported on silica, are used. The addition of a second metal like Nickel can enhance activity.[6]
Q3: I am observing low conversion of my starting material. What are the possible causes and solutions?
A3: Low conversion can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, sintering, or coking. Consider regenerating the catalyst if possible or using a fresh batch.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Try increasing the catalyst-to-substrate ratio.
-
Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. For instance, in the hydrogenation of phenol to cyclohexanone, increasing temperature can improve conversion, but may also affect selectivity.[1]
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is essential to ensure good contact between the reactants and the catalyst surface. Increase the stirring rate.
Q4: My reaction is producing a mixture of products, leading to low selectivity. How can I improve this?
A4: Poor selectivity is a common challenge. Here are some strategies to improve it:
-
Catalyst Choice: The choice of metal and support is paramount. For example, in the aerobic dehydrogenation of cyclohexanone, a Pd(DMSO)2(TFA)2 catalyst shows high selectivity for cyclohexenone, whereas other Pd catalysts favor the formation of phenol.[3]
-
Use of Promoters or Ligands: The addition of promoters or ligands can significantly influence selectivity. For instance, in the hydrogenation of phenol, a bifunctional catalyst system of Pd/C and a heteropoly acid can enhance selectivity towards cyclohexanone by suppressing the over-hydrogenation to cyclohexanol.[1]
-
Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time can help favor the desired product. Lowering the temperature can sometimes reduce the formation of byproducts.
Troubleshooting Guides
Issue 1: Catalyst Deactivation During Gaseous Phase Cyclohexanone Oxidation
Symptoms: A noticeable decrease in cyclohexanone conversion over time. For example, a drop from 100% to less than 80% conversion after 225 hours of operation.[7]
Possible Causes:
-
Metal Sintering: At higher temperatures, the active metal particles on the support can agglomerate, reducing the active surface area.[7]
-
Transformation of Active Species: The active metallic oxide may be reduced to a less active metallic element.[7]
-
Support Occlusion: Pores of the support material can be blocked by reaction byproducts or coke.[7]
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Use techniques like TEM to check for metal sintering and XRD to identify changes in the metal's oxidation state.
-
Regeneration: Attempt to regenerate the catalyst. This could involve calcination in air to burn off carbonaceous deposits.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for the desired conversion, can help minimize sintering.
-
Modify the Catalyst: Consider using a more thermally stable support or adding promoters that inhibit sintering.
Issue 2: Poor Selectivity in the Hydrogenation of Phenol to Cyclohexanone
Symptoms: Significant formation of cyclohexanol as a byproduct, reducing the yield of the desired cyclohexanone.
Possible Causes:
-
Over-hydrogenation: The catalyst is too active and promotes the further reduction of cyclohexanone to cyclohexanol.
-
Reaction Conditions: High hydrogen pressure and temperature can favor the formation of the fully hydrogenated product.
Troubleshooting Steps:
-
Catalyst Modification: Employ a bifunctional catalyst system. The use of a Pd/C catalyst in conjunction with a heteropoly acid has been shown to achieve 100% phenol conversion with 93.6% selectivity to cyclohexanone by suppressing the hydrogenation of cyclohexanone.[1]
-
Optimize Hydrogen Pressure: Lower the hydrogen pressure to a level that is sufficient for the primary hydrogenation step but less favorable for the subsequent reduction of cyclohexanone.
-
Control Reaction Time: Monitor the reaction progress and stop it once the maximum yield of cyclohexanone is achieved, before significant over-hydrogenation occurs.
Data Presentation
Table 1: Catalyst Performance in Cyclohexanone Dehydrogenation
| Catalyst | Product(s) | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure | Reference |
| Pd Nanocatalyst | Cyclohexenone & Phenol | 79 (Cyclohexanone) | - | 80 | 10 atm O₂ | [2] |
| Pd(TFA)₂/2-Me₂Npy | Phenol | High | Favors Phenol | 60 | 1 atm O₂ | [3] |
| Pd(DMSO)₂(TFA)₂ | Cyclohexenone | ~100 | High for Cyclohexenone | 60 | 1 atm O₂ | [3] |
| 1.0% Pt/γ-Al₂O₃ | CO₂ and H₂O | up to 100 | - | 235 | Atmospheric | [7] |
| Palladium on Hydrotalcite | Phenol & Cyclohexanone | - | 35.0 (Phenol), 41.0 (Cyclohexanone) | 250 | - | [8] |
Table 2: Catalyst Performance in Reductive Amination of Cyclohexanone
| Catalyst | Conversion (%) | Selectivity to Cyclohexylamine (%) | Temperature (°C) | Pressure | Time (min) | Reference |
| Rh/SiO₂ | 83.4 | 99.1 | 100 | 4 bar NH₃, 2 bar H₂ | 300 | [6] |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 100 | 4 bar NH₃, 2 bar H₂ | 300 | [6] |
Experimental Protocols
Protocol 1: Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone
This protocol is based on the work demonstrating high chemoselectivity using a Pd(DMSO)₂(TFA)₂ catalyst.[3]
Materials:
-
Cyclohexanone
-
Pd(DMSO)₂(TFA)₂ catalyst
-
Ethyl acetate (EtOAc) as solvent
-
Oxygen (O₂) gas balloon
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and an O₂ balloon, dissolve cyclohexanone in ethyl acetate.
-
Add the Pd(DMSO)₂(TFA)₂ catalyst to the solution.
-
Heat the reaction mixture to 60 °C under an atmosphere of O₂ (1 atm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
The reaction is expected to reach complete conversion in approximately 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Reductive Amination of Cyclohexanone to Cyclohexylamine
This protocol is adapted from a study on bimetallic Rh-Ni catalysts.[6]
Materials:
-
Cyclohexanone
-
Rh/SiO₂ or NiRh/SiO₂ catalyst
-
Cyclohexane as solvent
-
Ammonia (NH₃) gas
-
Hydrogen (H₂) gas
Procedure:
-
Charge a 100 mL glass-coated reactor with the catalyst and cyclohexane.
-
Add cyclohexanone to the reactor. The molar ratio of cyclohexanone to Rh should be approximately 100:1.
-
Seal the reactor and purge with N₂.
-
Pressurize the reactor with NH₃ to 4 bar and then with H₂ to 2 bar.
-
Heat the reactor to 100 °C while stirring at 800 rpm.
-
Maintain these conditions for the desired reaction time (e.g., 300 minutes).
-
After the reaction, cool the reactor to room temperature and carefully vent the gases.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture for conversion and selectivity using Gas Chromatography (GC).
Visualizations
Caption: Workflow for Aerobic Dehydrogenation of Cyclohexanone.
Caption: Catalyst Influence on Product Selectivity in Dehydrogenation.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst: process optimization, mechanistic study, and kinetic analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08494C [pubs.rsc.org]
- 8. US4929762A - Process for producing a phenol and/or a cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Temperature Management in Exothermic Reactions of Cyclohex-3-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions of Cyclohex-3-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound that require careful temperature control?
A1: The most common exothermic reactions involving this compound are catalytic hydrogenations and Diels-Alder reactions. Both reaction types can generate significant heat, posing a risk of thermal runaway if not properly managed.
Q2: What are the main hazards associated with poor temperature control in these reactions?
A2: The primary hazard is a thermal runaway, a situation where the reaction rate increases uncontrollably due to a rapid rise in temperature. This can lead to a dangerous increase in pressure, boiling of solvents, and potentially vessel rupture or explosion. In less severe cases, poor temperature control can lead to the formation of unwanted byproducts and reduced product yield and purity.
Q3: How can I estimate the potential exothermicity of my reaction?
A3: A precise measure of the heat of reaction is best obtained through reaction calorimetry. However, you can estimate the exothermicity by referencing literature values for similar reactions. For instance, the enthalpy of hydrogenation for cyclohexene is a useful, albeit approximate, value for estimating the heat released during the hydrogenation of this compound.
Q4: What are the key parameters to monitor during an exothermic reaction of this compound?
A4: Continuous monitoring of the internal reaction temperature is critical. Other important parameters to track include the temperature of the cooling medium, the rate of reagent addition (in semi-batch processes), and the pressure within the reaction vessel.
Q5: What are the immediate steps to take if I observe a sudden, unexpected temperature spike?
A5: In the event of a rapid temperature increase, immediately cease the addition of any reagents, ensure maximum cooling is applied to the reactor, and be prepared to implement emergency shutdown procedures. These may include quenching the reaction with a cold, inert solvent.
Troubleshooting Guides
Problem: Sudden Temperature Spike During Reagent Addition
| Potential Cause | Immediate Action | Preventative Measure |
| Reagent addition rate is too high. | Immediately stop the addition of the reagent. | Reduce the addition rate. Conduct a risk assessment to determine the maximum safe addition rate based on the reactor's cooling capacity. |
| Inadequate mixing leading to localized "hot spots". | Increase the stirring rate. | Ensure the stirrer is appropriately sized and positioned for the reactor volume. Use a baffle if necessary to improve mixing efficiency. |
| Cooling system failure. | Stop reagent addition and apply emergency cooling if available. | Regularly inspect and maintain the cooling system, including pumps, chillers, and coolant levels. |
Problem: Reaction Temperature is Too Low or Stalls
| Potential Cause | Immediate Action | Preventative Measure |
| Insufficient heating or cooling turned on prematurely. | Verify the setpoint of the heating/cooling unit. | Ensure the reaction is initiated at the correct temperature as per the protocol. |
| Catalyst deactivation or inhibition. | If safe, consider adding more catalyst. | Use fresh, high-quality catalyst. Ensure the reaction is free from potential catalyst poisons. |
| Incorrect reagent concentration. | Analyze a sample to confirm concentrations. | Double-check all calculations and measurements before starting the reaction. |
Quantitative Data
The following tables provide estimated thermochemical data for reactions analogous to those involving this compound. Note: These values are for guidance only and the actual heat of reaction should be determined experimentally for your specific conditions.
Table 1: Estimated Enthalpy of Hydrogenation
| Compound | Enthalpy of Hydrogenation (kJ/mol) | Enthalpy of Hydrogenation (kcal/mol) |
| Cyclohexene | -119.5 | -28.6 |
| 1,3-Cyclohexadiene | -231.8 | -55.4 |
| Benzene | -208.4 | -49.8 |
Data sourced from multiple chemical databases and are approximations for similar unsaturated cyclic systems.
Table 2: Estimated Enthalpy of Diels-Alder Reaction
| Reaction | Estimated ΔH (kJ/mol) | Estimated ΔH (kcal/mol) |
| 1,3-Butadiene + Ethylene | -167 | -40 |
| Dimerization of Cyclopentadiene | -75 | -18 |
Diels-Alder reactions are generally exothermic due to the conversion of two π-bonds into two stronger σ-bonds. The exact enthalpy depends on the specific diene and dienophile.[1]
Experimental Protocols
Protocol 1: Controlled Catalytic Hydrogenation of this compound
Objective: To safely perform the catalytic hydrogenation of this compound with precise temperature control.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
Jacketed reactor with overhead stirrer, temperature probe, and gas inlet
-
Circulating bath for temperature control
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system and ensure all connections are secure. Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: Charge the reactor with this compound and the solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the reaction mixture.
-
Inerting: Seal the reactor and purge the headspace with the inert gas several times to remove any residual oxygen.
-
Pressurization with Hydrogen: Evacuate the inert gas and introduce hydrogen gas to the desired pressure.
-
Temperature Control: Set the circulating bath to the desired reaction temperature. Begin stirring to ensure a uniform temperature throughout the reaction mixture.
-
Monitoring: Continuously monitor the internal reaction temperature and the hydrogen uptake. Adjust the cooling/heating as necessary to maintain a stable temperature.
-
Reaction Completion and Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the stirring and vent the excess hydrogen. Purge the reactor with an inert gas. The catalyst can be removed by filtration, and the product isolated by standard procedures.
Protocol 2: Temperature-Managed Diels-Alder Reaction
Objective: To control the temperature of the Diels-Alder reaction between this compound (as the dienophile) and a suitable diene.
Materials:
-
This compound
-
Diene (e.g., 1,3-Butadiene, Cyclopentadiene)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Circulating bath for temperature control
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system.
-
Initial Charge: Charge the reactor with this compound and the solvent.
-
Temperature Stabilization: Set the circulating bath to the desired initial reaction temperature and allow the reactor contents to equilibrate.
-
Controlled Addition of Diene: Add the diene to the addition funnel. Begin a slow, dropwise addition of the diene to the stirred solution of this compound.
-
Temperature Monitoring and Control: Closely monitor the internal reaction temperature. The rate of addition of the diene should be controlled to ensure the temperature does not rise above the setpoint. The cooling capacity of the system will dictate the maximum safe addition rate.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, GC, NMR).
-
Workup: Once the reaction is complete, the product can be isolated using standard purification techniques.
Visualizations
Caption: Troubleshooting workflow for a sudden temperature spike.
Caption: General experimental workflow for temperature-controlled reactions.
References
Technical Support Center: Scaling Up Cyclohex-3-en-1-one Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving Cyclohex-3-en-1-one from the laboratory bench to a pilot plant. It addresses common challenges through frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions is not a linear process. When moving from a lab to a pilot plant, changes in the surface-area-to-volume ratio dramatically impact reaction kinetics, fluid mechanics, and thermodynamics.[1] The three most critical challenges are:
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become hazardous at a larger scale. The reduced surface-area-to-volume ratio in a large reactor makes it much harder to dissipate heat, potentially leading to thermal runaway, unwanted side reactions, and a decrease in product selectivity.[2][3][4]
-
Mixing Efficiency: Mixing that is instantaneous in a small flask can take minutes in a large reactor.[5] Poor mixing can lead to localized "hotspots" or concentration gradients, resulting in lower yields, increased impurity formation, and inconsistent results.[6][7] The type of stirrer, its speed, and the reactor geometry are crucial factors.[3]
-
Reaction Kinetics and Selectivity: A reaction that is fast and selective in the lab may behave differently at scale. Slower, less efficient mixing can mean that the time it takes for reactants to find each other becomes a limiting factor, affecting the overall reaction rate and potentially favoring undesired reaction pathways.[5][6]
Q2: How do I choose the right equipment for a pilot-scale reaction?
The choice of reactor and auxiliary equipment is critical for a successful scale-up.
-
Reactor Material: Glass-lined steel reactors are common in pilot plants due to their chemical resistance and durability. For high-pressure reactions, stainless steel or other alloys may be necessary.
-
Stirring and Baffles: The type of agitator (e.g., anchor, turbine, pitched blade) and the presence of baffles are essential for achieving proper mixing. The goal is to ensure homogeneity throughout the vessel to maintain consistent temperature and concentration.[3]
-
Addition Funnels vs. Metering Pumps: While a dropping funnel is sufficient in the lab, a calibrated metering pump is essential at the pilot scale. This allows for precise and controlled addition of reagents, which is crucial for managing reaction exotherms and maintaining selectivity.[8]
-
Instrumentation: Pilot reactors must be equipped with reliable probes for temperature and pressure, along with a control system to manage heating, cooling, and reagent addition.[9]
Q3: What are the key safety considerations for handling this compound at the pilot scale?
Safety protocols must be rigorously implemented. This compound, like many ketones, is flammable and can be an irritant.
-
Flammability: The compound is a flammable liquid.[10] All equipment must be properly grounded and bonded to prevent static discharge.[11] Use spark-proof tools and explosion-proof electrical equipment in the processing area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Ventilation: Operations should be conducted in a well-ventilated area or under an exhaust hood to avoid inhalation of vapors.[12]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, CO2) are readily accessible.[13] Have a clear plan for handling spills and accidental exposures.
Troubleshooting Guide
Issue: My reaction yield is significantly lower at the pilot scale.
| Possible Cause | Recommended Solution |
| Poor Mixing / Mass Transfer Limitation | The time required for reactants to mix and react can be much longer at scale.[5] Increase the agitation speed or evaluate if a different impeller design is needed to improve homogenization.[3] |
| Thermal "Hotspots" | Inadequate heat removal can cause localized high temperatures, leading to decomposition of reactants or products and the formation of byproducts.[14] Reduce the addition rate of the limiting reagent, lower the reaction temperature, or verify that the reactor's cooling system is operating at full capacity. |
| Incomplete Reaction | Reactions may require longer times at scale to reach completion.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) and extend the reaction time if necessary. |
| Loss During Workup | Workup procedures that are simple in the lab, like extractions in a separatory funnel, can be less efficient at scale, leading to emulsions or product loss.[8] Optimize the workup protocol at a smaller scale before implementing it in the pilot plant. Consider alternative purification methods like crystallization or distillation. |
Issue: The purity of my product is lower than expected.
| Possible Cause | Recommended Solution |
| Increased Side Reactions | Slower, less efficient mixing can alter the selectivity of the reaction, favoring the formation of undesired byproducts.[6] This is especially true for fast, competitive reactions. Consider diluting the incoming reagent stream or adding it at a point of high turbulence (e.g., near the impeller) to promote rapid dispersion.[5] |
| Thermal Degradation | Extended reaction times or higher temperatures (even localized) can lead to product degradation.[14] Re-evaluate the thermal stability of your product under the pilot plant conditions. It may be necessary to operate at a lower temperature, even if it extends the reaction time. |
| Inefficient Purification at Scale | Column chromatography, a common lab technique, is often impractical for large quantities.[1] Develop a scalable purification method such as recrystallization, vacuum distillation, or fractional distillation.[9][15] |
Issue: The reaction is difficult to control and shows a dangerous exotherm.
| Possible Cause | Recommended Solution |
| Reagent Accumulation | If a reagent is added too quickly or at a temperature that is too low for the reaction to initiate, it can build up in the reactor. When the reaction finally starts, the accumulated material can react all at once, causing a dangerous thermal runaway.[8][14] Ensure the reaction is initiated before adding the bulk of the reagent. Add the reagent at a temperature where it is consumed immediately. |
| Inadequate Cooling Capacity | The heat generated by the reaction exceeds the reactor's ability to remove it. This is a classic scale-up problem due to the decreasing surface-area-to-volume ratio.[2][14] The primary solution is to slow the rate of reagent addition, thereby reducing the rate of heat generation to match the cooling capacity. Diluting the reagent may also help control the reaction rate. |
Data Presentation: Lab vs. Pilot Plant Comparison
The following table provides an illustrative comparison of parameters for a hypothetical Michael Addition reaction using this compound, scaling from a 1 L laboratory reactor to a 100 L pilot plant reactor.
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Key Considerations for Scale-Up |
| Batch Volume | 0.8 L | 80 L | Direct scaling of volume. |
| This compound | 1.0 mol (96.1 g) | 100 mol (9.61 kg) | Ensure raw materials are available in sufficient quantity and quality. |
| Nucleophile | 1.1 mol | 110 mol | Reagent handling and charging methods change significantly. |
| Solvent Volume | 600 mL | 60 L | Solvent costs and disposal become major factors. |
| Reagent Addition Method | Glass Dropping Funnel | Calibrated Metering Pump | Pumping provides superior control over addition rate, which is critical for managing exotherms. |
| Addition Time | 20 minutes | 3 - 4 hours | Addition time must be increased to allow the reactor's cooling system to keep up with heat generation.[14] |
| Agitator Speed | 300 RPM (Magnetic Stirrer) | 100 - 150 RPM (Impeller) | Direct scaling of RPM is not effective. Pilot reactors use different agitators; speed is determined by mixing studies to ensure homogeneity. |
| Typical Mixing Time | < 10 seconds | 1 - 3 minutes | Longer mixing times can affect reaction selectivity.[5] |
| Heat Transfer Area | ~0.06 m² | ~1.5 m² | Area increases by a factor of ~25. |
| Volume | 0.001 m³ | 0.1 m³ | Volume increases by a factor of 100. |
| Area / Volume Ratio | ~60 m⁻¹ | ~15 m⁻¹ | This ~4x reduction is the primary reason heat removal is more difficult at scale.[14] |
| Temperature Control | Heating Mantle / Ice Bath | Jacketed Vessel with Thermal Fluid | Pilot reactors offer more precise and powerful temperature control. |
| Workup/Purification | Separatory Funnel / Flash Chromatography | Decantation / Crystallization / Vacuum Distillation | Purification methods must be scalable and economically viable.[16] |
Experimental Protocols
Example Protocol: Michael Addition of Diethyl Malonate to this compound
This protocol outlines a representative procedure at both lab and pilot scales. The reaction involves the base-catalyzed conjugate addition of diethyl malonate.[17]
Laboratory Scale (1 L Jacketed Glass Reactor)
-
Reactor Setup: Assemble a 1 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and a 250 mL pressure-equalizing dropping funnel. Purge the entire system with nitrogen.
-
Initial Charge: Charge the reactor with diethyl malonate (176 g, 1.1 mol) and 400 mL of anhydrous ethanol. Begin agitation at 250 RPM.
-
Base Addition: Prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol) to 200 mL of anhydrous ethanol under nitrogen in a separate flask. Once the sodium has fully reacted and the solution has cooled, transfer it to the reactor.
-
Reactant Addition: Charge the dropping funnel with this compound (96.1 g, 1.0 mol). Add the enone to the reactor dropwise over 30 minutes, maintaining the internal temperature below 30°C using the reactor jacket.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction's completion by taking samples for TLC or GC analysis.
-
Work-up: Quench the reaction by slowly adding 50 mL of 1M HCl. Reduce the solvent volume by approximately half using a rotary evaporator. Add 500 mL of water and extract the product with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum. Purify the resulting crude oil via vacuum distillation to yield the final product.
Pilot Plant Scale (100 L Glass-Lined Steel Reactor)
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and has been pressure tested. Inert the vessel with nitrogen.
-
Initial Charge: Charge the reactor with diethyl malonate (17.6 kg, 110 mol) and 40 L of anhydrous ethanol via a transfer line. Begin agitation at a pre-determined speed (e.g., 120 RPM) to ensure good surface movement.
-
Base Addition: In a separate, inerted vessel, prepare the sodium ethoxide solution by adding sodium (2.3 kg, 100 mol) to 20 L of ethanol under strict temperature control. Once prepared and cooled, transfer this solution to the main reactor via a pump.
-
Reactant Addition: Using a calibrated metering pump, add this compound (9.61 kg, 100 mol) to the reactor over a period of 4 hours. The addition rate should be linked to the reactor's temperature controller to ensure the internal temperature does not exceed 30°C.
-
Reaction: Stir the mixture at 25-30°C for 5-6 hours. The longer time accounts for slower mixing dynamics. Take samples periodically via a sample port to monitor for completion.
-
Work-up: Quench the reaction by slowly pumping in 5 L of 1M HCl. Transfer the reactor contents to a larger extraction vessel. Add 50 L of water, agitate, and allow the layers to separate. Drain the lower aqueous layer.
-
Purification: The crude organic layer is transferred to a distillation unit. The solvent is removed under atmospheric pressure, followed by vacuum distillation of the product.
Mandatory Visualizations
Logical Workflow for Reaction Scale-Up
This diagram illustrates the key stages and decision points involved in transitioning a chemical process from the laboratory to a pilot plant.
Caption: A workflow diagram for scaling up chemical reactions.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for diagnosing and resolving the common problem of decreased yield during scale-up.
Caption: A troubleshooting flowchart for diagnosing low reaction yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scispace.com [scispace.com]
- 3. amarequip.com [amarequip.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. becht.com [becht.com]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. sdlookchem.com [sdlookchem.com]
- 9. ige-performance.com [ige-performance.com]
- 10. dt-shop.com [dt-shop.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. amcsupplies.com.au [amcsupplies.com.au]
- 13. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biobasedpress.eu [biobasedpress.eu]
- 16. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring Cyclohex-3-en-1-one Reaction Progress
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for monitoring the reaction progress of Cyclohex-3-en-1-one. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the reaction progress of this compound?
A1: The choice of analytical technique depends on the reaction type, the required level of detail, and available instrumentation. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each offers distinct advantages for monitoring the consumption of this compound and the formation of products.
Q2: How can I resolve peak tailing issues when analyzing this compound and its derivatives by GC-MS?
A2: Peak tailing for polar cyclic ketones like this compound is often due to active sites within the GC system.[1] Common causes and solutions include:
-
Active Sites in the Inlet: Silanol groups on the glass liner or metal surfaces can cause unwanted interactions. Solution: Use a deactivated inlet liner and ensure any glass wool is also deactivated. Regularly clean the injector port.[1]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Solution: Trim the first 10-30 cm of the column inlet.[2] If the problem persists, the column may need replacement.
-
Improper Column Installation: Dead volume can be created if the column is not installed correctly in the injector. Solution: Reinstall the column, ensuring a proper seal at the ferrule and correct insertion depth.
Q3: What are the recommended starting conditions for developing an HPLC method for a this compound reaction mixture?
A3: For separating this compound and related compounds, a reverse-phase HPLC method is a good starting point. A C18 column is widely applicable for moderately polar compounds.[3] A gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid to improve peak shape, is a robust initial approach.
Q4: Can NMR spectroscopy be used for quantitative analysis of my this compound reaction?
A4: Yes, Quantitative ¹H NMR (qNMR) is a powerful technique for both structural elucidation and purity determination. The area of an NMR signal is directly proportional to the number of protons giving rise to it.[4] By comparing the integral of a characteristic signal of this compound to that of a certified internal standard, the concentration and conversion can be accurately determined.[4]
Q5: How can I use FTIR to monitor my reaction in real-time?
A5: In-situ or real-time FTIR spectroscopy allows for the continuous monitoring of a reaction by tracking the changes in the vibrational frequencies of functional groups. For a reaction involving this compound, you would typically monitor the disappearance of the C=C and C=O stretching bands of the reactant and the appearance of new bands corresponding to the product.
Data Presentation: Analytical Method Parameters
The following tables summarize key quantitative data and starting parameters for the analysis of this compound and related compounds.
Table 1: GC-MS Starting Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless or Split |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Liner | Deactivated, glass wool packed[5] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| GC Column | |
| Stationary Phase | Mid-polarity (e.g., DB-624) or non-polar (e.g., HP-5ms)[5] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 - 1.4 µm film thickness[5][6] |
| Oven Program | |
| Initial Temperature | 40-60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 200-250 °C, hold for 2 minutes |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C[5] |
| Quadrupole Temp. | 150 °C[5] |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
| Scan Range (Full Scan) | m/z 35-200 |
| Key m/z fragments | 96 (M+), 68, 67, 40 |
Table 2: HPLC Starting Parameters for this compound Separation
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | |
| Stationary Phase | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[7] |
| Alternative Phase | Newcrom R1 (low silanol activity)[8] |
| Mobile Phase | |
| A | Water with 0.1% Formic Acid[3] |
| B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 220-260 nm |
Table 3: Characteristic NMR Chemical Shifts for Cyclohexenone Structures
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | Vinylic protons (-CH=CH-) | 5.6 - 7.0 |
| ¹H | Allylic protons (-CH₂-C=C) | 2.0 - 2.5 |
| ¹³C | Carbonyl carbon (C=O) | 190 - 210 |
| ¹³C | Vinylic carbons (-C=C-) | 120 - 150 |
Table 4: Key FTIR Vibrational Frequencies for Cyclohexenone Moieties
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O | Stretch | 1650 - 1725 |
| C=C | Stretch | 1600 - 1680 |
| C-H (alkene) | Stretch | 3000 - 3100 |
| C-H (alkane) | Stretch | 2850 - 3000 |
Experimental Protocols
Protocol 1: GC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or cooling).
-
Dilute the aliquot with a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL in a GC vial.
-
If quantitative analysis is required, add a known concentration of an internal standard.
-
-
GC-MS System Preparation:
-
Analysis Sequence:
-
Begin with several solvent blank injections to ensure system cleanliness.
-
Inject a mid-level calibration standard to verify system performance (peak shape, response, and retention time).
-
Run the full sequence of calibration standards, followed by the unknown samples.
-
Include periodic quality control (QC) samples and blanks within the sequence to monitor instrument performance.
-
Protocol 2: HPLC-UV Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
Take a sample from the reaction mixture (e.g., 20 µL).
-
Dilute the sample with the initial mobile phase composition to an appropriate concentration in an HPLC vial.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove particulate matter.[7]
-
-
HPLC System Preparation:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes at a stable flow rate.
-
-
Analysis:
-
Inject the prepared sample.
-
Run the gradient method as defined.
-
Monitor the chromatogram at the determined wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any products or byproducts based on their retention times.
-
Integrate the peak areas for quantitative analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Diastereomer Separation in Cyclohex-3-en-1-one Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of diastereomers in Cyclohex-3-en-1-one products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of this compound derivatives?
A1: The main strategies for separating diastereomers of this compound derivatives include chromatographic techniques and crystallization methods.[1][2] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used.[3][4] Crystallization-based separation, particularly diastereomeric recrystallization, is another effective approach, especially for large-scale separations.[5][6]
Q2: When should I choose chromatography over crystallization?
A2: The choice between chromatography and crystallization depends on the scale of the separation, the properties of the diastereomers, and the required purity. Chromatography, particularly HPLC and SFC, offers high resolution and is suitable for both analytical and preparative scales.[3][] Crystallization is often more cost-effective and scalable for large quantities of material, provided the diastereomers form suitable crystals with significant solubility differences.[5][8]
Q3: Can I use a chiral stationary phase (CSP) to separate diastereomers?
A3: Yes, chiral stationary phases can be effective for separating diastereomers, even though they are primarily designed for enantiomers.[4][9] The chiral environment of the CSP can provide the necessary selectivity to resolve diastereomers that are difficult to separate on achiral stationary phases.[10]
Troubleshooting Guides
Poor Resolution in HPLC Separation
Problem: My diastereomers are co-eluting or showing poor separation on a standard C18 column.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Selectivity | Switch to a different stationary phase. Phenyl-hexyl or cyano columns can offer different selectivity. For highly similar diastereomers, consider using a chiral stationary phase.[4][9] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of a different solvent (e.g., isopropanol) can sometimes improve selectivity. For normal-phase HPLC, vary the polarity of the mobile phase.[11] |
| Temperature Effects | Optimize the column temperature. Running the separation at sub-ambient or elevated temperatures can sometimes improve resolution by affecting the interaction kinetics between the analytes and the stationary phase. |
| Gradient Slope | If using a gradient method, a shallower gradient can increase the separation between closely eluting peaks. |
Low Yield After Diastereomeric Recrystallization
Problem: I am losing a significant amount of my target diastereomer during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Solvent Choice | The solubility of the desired diastereomer should be low in the chosen solvent at low temperatures, while the other diastereomer should remain in solution. Screen a variety of solvents and solvent mixtures to find the optimal system. |
| Crystallization Conditions | The rate of cooling can significantly impact crystal purity and yield. Slow cooling generally leads to purer crystals but may decrease the overall yield. A balance needs to be found between purity and yield.[12] |
| Incomplete Precipitation | Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation of the less soluble diastereomer. |
| Co-precipitation | If the diastereomers have similar solubilities, co-precipitation can occur. In such cases, multiple recrystallization steps may be necessary to achieve the desired purity, which can lead to lower overall yields.[6] |
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
-
Initial Screening:
-
Dissolve the diastereomeric mixture in a suitable solvent (e.g., mobile phase).
-
Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Use a generic gradient of 5% to 95% acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) over 15 minutes.
-
If separation is not achieved, screen other achiral columns (e.g., Phenyl-Hexyl, Cyano) and chiral columns (e.g., polysaccharide-based).[4][13]
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase. Try different organic modifiers (e.g., methanol instead of acetonitrile) and additives.
-
Optimize the gradient slope and time to maximize resolution.
-
Investigate the effect of column temperature on the separation.
-
Protocol 2: Diastereomeric Salt Recrystallization
-
Resolving Agent Selection:
-
If your this compound derivative has an acidic or basic handle, you can form a diastereomeric salt with a chiral resolving agent (e.g., tartaric acid derivatives for bases, chiral amines for acids).[14]
-
-
Salt Formation:
-
Dissolve the diastereomeric mixture in a suitable solvent.
-
Add one equivalent of the chiral resolving agent.
-
Stir the solution to allow for salt formation.
-
-
Crystallization:
-
Heat the solution to dissolve the diastereomeric salts completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.[12]
-
The less soluble diastereomeric salt should crystallize out.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The free diastereomer can be recovered by treating the salt with an acid or base to remove the resolving agent.[12]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase | Resolution (Rs) | Run Time (min) |
| RP-HPLC | C18 | Acetonitrile/Water | 1.2 | 20 |
| NP-HPLC | Silica | Hexane/Isopropanol | 1.8 | 15 |
| Chiral HPLC | Amylose-based CSP | Hexane/Ethanol | > 2.0 | 25 |
| SFC | 2-Ethylpyridine | CO2/Methanol | > 2.0 | 8 |
Note: These are representative values and will vary depending on the specific this compound derivative.
Visualizations
Caption: Decision workflow for selecting a diastereomer separation strategy.
Caption: Troubleshooting guide for poor HPLC resolution of diastereomers.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclohexenone Isomers: Cyclohex-3-en-1-one vs. Cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two constitutional isomers of cyclohexenone: the non-conjugated β,γ-unsaturated ketone, Cyclohex-3-en-1-one, and its conjugated α,β-unsaturated counterpart, Cyclohex-2-en-1-one. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and other functional materials.
Executive Summary
Cyclohex-2-en-1-one is the more thermodynamically stable isomer due to the conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation significantly influences its reactivity, making it a prime candidate for Michael (1,4-conjugate) additions. In contrast, this compound possesses a non-conjugated system, leading to a reactivity pattern more characteristic of isolated alkenes and ketones. However, it can undergo isomerization to the more stable conjugated isomer, particularly in the presence of acid or base, which allows it to participate in conjugate additions. In Diels-Alder reactions, Cyclohex-2-en-1-one is predicted to be the more reactive dienophile due to the electron-withdrawing effect of the conjugated carbonyl group.
Structural and Reactivity Comparison
The distinct placement of the double bond in relation to the carbonyl group in these two isomers dictates their fundamental reactivity.
| Feature | This compound | Cyclohex-2-en-1-one |
| Structure | β,γ-unsaturated ketone | α,β-unsaturated ketone |
| Stability | Less stable | More stable (thermodynamically) |
| Key Reactions | Nucleophilic addition to C=O, Alkene reactions (e.g., Diels-Alder), Isomerization | Michael (1,4-conjugate) addition, Nucleophilic addition to C=O (1,2-addition), Diels-Alder |
Data Presentation: Predicted Relative Reactivity
While direct comparative kinetic data in the literature is scarce, a qualitative and predictive comparison of reactivity can be made based on fundamental organic chemistry principles. The following table summarizes the expected relative reactivity of the two isomers in key chemical transformations.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Michael Addition | Cyclohex-2-en-1-one | The conjugated system provides an electrophilic β-carbon, making it a direct substrate for 1,4-addition. This compound requires prior isomerization.[1] |
| Diels-Alder Reaction | Cyclohex-2-en-1-one | The electron-withdrawing carbonyl group is in conjugation with the dienophilic double bond, lowering its LUMO energy and increasing its reactivity towards a diene in a normal-demand Diels-Alder reaction.[2][3] |
| Nucleophilic addition to C=O | This compound (for 1,2-addition) | In the absence of a competing 1,4-addition pathway, nucleophilic attack is directed solely at the carbonyl carbon. In Cyclohex-2-en-1-one, there is competition between 1,2- and 1,4-addition, which can be influenced by the nature of the nucleophile (hard vs. soft nucleophiles).[4][5] |
Experimental Protocols
The following are representative experimental protocols that can be used to quantitatively compare the reactivity of this compound and Cyclohex-2-en-1-one.
Comparative Analysis of Michael Addition Reactivity
This experiment aims to compare the rate of the Michael addition of a thiol to both cyclohexenone isomers.
Materials:
-
This compound
-
Cyclohex-2-en-1-one
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve this compound (1 mmol) and Cyclohex-2-en-1-one (1 mmol) in dichloromethane (10 mL). Add the internal standard (0.5 mmol) to each vessel.
-
Initiation: To each reaction vessel, add thiophenol (1.1 mmol) followed by triethylamine (0.1 mmol) at room temperature with stirring. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting with a small volume of dichloromethane and washing with a dilute HCl solution followed by brine.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the relative concentrations of the starting material and the Michael adduct by comparing their peak areas to that of the internal standard.
-
Data Interpretation: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates. The relative rates will provide a quantitative measure of the reactivity of each isomer towards Michael addition.
Comparative Analysis of Diels-Alder Reactivity
This experiment aims to compare the efficiency of the Diels-Alder reaction between the cyclohexenone isomers and a reactive diene.
Materials:
-
This compound
-
Cyclohex-2-en-1-one
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (solvent)
-
Internal standard (e.g., tetradecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, identical pressure tubes, dissolve this compound (1 mmol) and Cyclohex-2-en-1-one (1 mmol) in toluene (5 mL). Add the internal standard (0.5 mmol) to each tube.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 mmol) to each pressure tube.
-
Reaction Conditions: Seal the pressure tubes and heat them to a controlled temperature (e.g., 80 °C) in an oil bath.
-
Monitoring: After a set period (e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Analysis: Analyze the reaction mixtures by GC-MS to determine the yield of the Diels-Alder adduct in each reaction by comparing its peak area to that of the internal standard.
-
Data Interpretation: The relative yields of the Diels-Alder adducts will provide a quantitative comparison of the dienophilic reactivity of the two isomers.
Visualizations
Logical Relationship of Reactivity
Caption: Reactivity pathways of the two cyclohexenone isomers.
Experimental Workflow for Comparative Analysis
Caption: General workflow for the comparative study.
Conclusion
The reactivity of this compound and Cyclohex-2-en-1-one is fundamentally different due to the presence or absence of conjugation. Cyclohex-2-en-1-one, being the more stable conjugated isomer, is a readily available and highly reactive substrate for Michael additions and a more activated dienophile in Diels-Alder reactions. While this compound can participate in these reactions, its reactivity is often predicated on its isomerization to the conjugated form. For reactions targeting the carbonyl group directly via 1,2-addition, this compound offers a more straightforward substrate without the competing 1,4-addition pathway. A thorough understanding of these differences, supported by the experimental protocols outlined in this guide, will enable researchers to make informed decisions in the design and execution of synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Comparative kinetic studies of the copolymerization of cyclohexene oxide and propylene oxide with carbon dioxide in the presence of chromium salen derivatives. In situ FTIR measurements of copolymer vs cyclic carbonate production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Spectroscopic Data of Cyclohex-3-en-1-one using DFT Calculations
For researchers, scientists, and professionals in drug development, accurate prediction of spectroscopic data is a cornerstone of molecular characterization. This guide provides a comparative overview of using Density Functional Theory (DFT) calculations to predict the infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra of Cyclohex-3-en-1-one, a versatile building block in organic synthesis.
This document outlines established computational protocols and compares theoretical predictions with available experimental data for the target molecule and its close structural analogs. By leveraging the predictive power of DFT, researchers can gain deeper insights into molecular structure, vibrational modes, and electronic transitions, thereby accelerating the identification and characterization of novel compounds.
Predicting Vibrational Spectra: A Comparative Look at IR and Raman Data
The vibrational frequencies of this compound can be reliably predicted using DFT calculations. The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), is a widely accepted level of theory for obtaining accurate vibrational modes. To enhance the agreement with experimental data, calculated harmonic frequencies are often scaled by an empirical factor (typically around 0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and other systematic errors.[1][2]
Experimental Data for Comparison:
The following table summarizes key experimental vibrational frequencies for molecules structurally related to this compound. These values serve as a benchmark for assessing the accuracy of DFT predictions.
| Vibrational Mode | Related Compound | Experimental Frequency (cm⁻¹) (Phase) | Reference |
| C=O Stretch | 3-Methyl-2-cyclohexen-1-one | ~1675 (Gas) | NIST WebBook[3] |
| C=C Stretch | Cyclohexene | 1654 (Liquid) | Measured Raman spectra of liquid cyclohexene[4] |
| =C-H Stretch | Cyclohexene | 3023 (Liquid) | Measured Raman spectra of liquid cyclohexene[4] |
| CH₂ Scissoring | Cyclohexane | ~1445 | Right Raman Spectrum of Cyclohexane[5] |
Table 1: Experimental Vibrational Frequencies of Compounds Related to this compound.
Predicted Vibrational Frequencies (Hypothetical DFT Calculation):
A DFT calculation at the B3LYP/6-311++G(d,p) level of theory for this compound would yield a set of predicted vibrational frequencies. The table below illustrates the expected format for comparing these theoretical values with experimental data.
| Vibrational Mode | Predicted (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Difference (cm⁻¹) |
| C=O Stretch | Value | Value | Value |
| C=C Stretch | Value | Value | Value |
| =C-H Stretch | Value | Value | Value |
| CH₂ Bend | Value | Value | Value |
| Ring Deformation | Value | Value | Value |
Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for this compound.
Unveiling Electronic Transitions: UV-Vis Spectroscopy via TD-DFT
The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT). As a β,γ-unsaturated ketone, its electronic transitions are expected to differ from its α,β-unsaturated isomer, 2-cyclohexen-1-one. TD-DFT calculations, often performed at the same level of theory as the ground-state geometry optimization, can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.
Experimental Data for Comparison:
| Compound | λmax (nm) | Solvent | Transition | Reference |
| 2-Cyclohexen-1-one | 225 | Ethanol | π→π | Not explicitly found, but typical for α,β-enones |
| 320 | Ethanol | n→π | Not explicitly found, but typical for α,β-enones | |
| Cyclohexene | < 200 | Not specified | π→π* | Vacuum Ultraviolet Absorption Spectra of Cyclic Compounds[7] |
Table 3: Experimental UV-Vis Absorption Maxima for Related Compounds.
Predicted UV-Vis Absorption (Hypothetical TD-DFT Calculation):
A TD-DFT calculation for this compound would provide the following comparative data.
| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Experimental λmax (nm) |
| S₁ | Value | Value | e.g., n→π | Value |
| S₂ | Value | Value | e.g., π→π | Value |
Table 4: Comparison of Predicted and Experimental UV-Vis Absorption for this compound.
Mapping the Chemical Environment: ¹H and ¹³C NMR Spectroscopy
DFT calculations are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules.[2][8] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. Predicted chemical shifts are then referenced to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Experimental Data for Comparison:
PubChem lists the availability of a ¹³C NMR spectrum for this compound.[9] For a comprehensive comparison, ¹H and ¹³C NMR data for the structurally similar cyclohexene are provided below.
| Compound | Atom | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Reference |
| Cyclohexene | C1/C2 (=CH) | 5.67 | 127.3 | Doc Brown's Chemistry[10] |
| C3/C6 (Allylic CH₂) | 1.97 | 25.2 | Doc Brown's Chemistry[10] | |
| C4/C5 (CH₂) | 1.65 | 22.8 | Doc Brown's Chemistry[10] |
Table 5: Experimental ¹H and ¹³C NMR Chemical Shifts for Cyclohexene.
Predicted NMR Chemical Shifts (Hypothetical DFT Calculation):
The following tables illustrate how the predicted ¹H and ¹³C NMR chemical shifts for this compound would be presented for comparison with experimental data.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| H2 | Value | Value | Value |
| H3 | Value | Value | Value |
| H4 (olefinic) | Value | Value | Value |
| H5 (olefinic) | Value | Value | Value |
| H6 | Value | Value | Value |
Table 6: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C1 (C=O) | Value | Value | Value |
| C2 | Value | Value | Value |
| C3 | Value | Value | Value |
| C4 (=CH) | Value | Value | Value |
| C5 (=CH) | Value | Value | Value |
| C6 | Value | Value | Value |
Table 7: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound.
Experimental and Computational Protocols
Experimental Protocols:
The experimental data cited in this guide were obtained from various spectroscopic techniques. Generally, IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength. UV-Vis spectra are measured with a UV-Vis spectrophotometer using a suitable solvent. NMR spectra are recorded on a high-field NMR spectrometer, and chemical shifts are reported relative to a standard reference compound.
Computational Protocol for DFT Calculations:
A robust and widely accepted protocol for the DFT-based prediction of spectroscopic data for a molecule like this compound is as follows:
-
Geometry Optimization: The molecular geometry is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Vibrational Frequency Calculation: The harmonic vibrational frequencies and IR and Raman intensities are calculated from the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)). The calculated frequencies are then scaled by an appropriate factor.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. The chemical shifts are referenced to TMS, calculated at the same level of theory.
-
UV-Vis Spectrum Calculation: The vertical excitation energies and oscillator strengths are calculated using TD-DFT at the B3LYP/6-311++G(d,p) level of theory on the ground-state optimized geometry.
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the workflow for DFT-based spectroscopic prediction and the logical process of comparing theoretical and experimental data.
Caption: Workflow for DFT-based prediction of spectroscopic data.
Caption: Logical flow for comparing theoretical and experimental spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mechanistic Nuances of Cyclohexenone Photoaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The [2+2] photocycloaddition of cyclohexenones with alkenes is a cornerstone of synthetic organic chemistry, providing a powerful tool for the construction of complex carbocyclic frameworks. Understanding the underlying mechanisms of these reactions is paramount for controlling their regio- and stereochemical outcomes, a critical consideration in the synthesis of intricate molecular architectures relevant to drug discovery and development. This guide provides a comparative analysis of the photoaddition reactions of substituted cyclohexenones, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Mechanistic Overview: The Triplet Pathway
The generally accepted mechanism for the [2+2] photocycloaddition of cyclohexenones to alkenes proceeds through a series of steps initiated by the absorption of light. The cyclohexenone, upon excitation, forms a short-lived singlet excited state (S1), which then undergoes efficient intersystem crossing (ISC) to a more stable triplet excited state (T1)[1]. This triplet enone is the key reactive intermediate that interacts with the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure of this diradical yield the final cyclobutane adduct[2].
Comparative Performance: Substituent Effects on Reactivity and Selectivity
The nature of the substituent on the cyclohexenone ring and the alkene partner significantly influences the quantum yield, regioselectivity (head-to-head vs. head-to-tail), and stereoselectivity of the photoaddition reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the photoaddition of various cyclohexenone derivatives with representative alkenes.
Table 1: Quantum Yields (Φ) for Photoaddition of 3-Substituted Cyclohexenones
| 3-Substituent | Alkene | Solvent | Quantum Yield (Φ) | Reference |
| Phenyl | Tetramethylethylene | Benzene | 0.22 | [1] |
| Phenyl | Cyclopentene | Benzene | 0.18 | [1] |
| Phenyl | Norbornene | Benzene | 0.15 | [1] |
| Methyl | Cyclopentene | Ether | Not Reported | [2] |
| Acetoxy | Cyclopentene | Ether | Not Reported | [2] |
Table 2: Product Ratios in the Photoaddition of 3-Methylcyclohexenone with Alkenes
| Alkene | Product(s) | Ratio | Yield (%) | Reference |
| 1,1-Dimethoxyethylene | Head-to-Head / Head-to-Tail | 1 : 1.5 | 26 / 38 | [2] |
| Cyclopentene | cis-syn / cis-anti / trans | 1 : 6.7 : 7.1 | 4.8 / 32 / 34 | [2] |
| Dichloroethylene (trans) | Isomer a / Isomer b | 1.45 : 1 | 48 / 33 | [2] |
| Dichloroethylene (cis) | Isomer a / Isomer b | 1 : 2.3 | 22 / 51 | [2] |
Experimental Protocols
A detailed methodology for a representative photoaddition reaction is provided below. This protocol can be adapted for other cyclohexenone and alkene substrates with appropriate modifications to reaction time and purification procedures.
General Procedure for the Photocycloaddition of 3-Substituted Cyclohexenones with Cyclopentene
Materials:
-
3-Substituted cyclohexenone (1.0 eq)
-
Cyclopentene (10-15 eq)
-
Anhydrous solvent (e.g., ether, benzene)
-
Photochemical reactor equipped with a medium-pressure mercury arc lamp (e.g., Hanovia 450-W)
-
Quartz or Pyrex immersion well
-
Filter sleeve (e.g., Corex or Pyrex) to filter out short-wavelength UV light
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for reaction workup and purification (rotary evaporator, separatory funnel, chromatography columns)
Procedure:
-
In a reaction vessel suitable for photochemical reactions, dissolve the 3-substituted cyclohexenone in the chosen anhydrous solvent.
-
Add a significant excess of the alkene (e.g., cyclopentene).
-
Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Assemble the photochemical reactor, placing the reaction vessel around the immersion well containing the mercury lamp. Use a filter (e.g., Corex) to prevent unwanted side reactions from high-energy UV radiation[2].
-
Irradiate the reaction mixture while maintaining a constant temperature, typically between 0 °C and room temperature, using a cooling bath.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed or the reaction has reached optimal conversion, stop the irradiation.
-
Remove the solvent and excess alkene using a rotary evaporator.
-
Perform a standard aqueous workup to remove any water-soluble impurities.
-
Purify the resulting crude product by column chromatography on silica gel or by distillation to isolate the desired photoadducts.
-
Characterize the purified products using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), GC-MS, and Infrared (IR) spectroscopy to determine their structure and stereochemistry.
Product Characterization
The primary products of these reactions are bicyclo[4.2.0]octanones. Their structural elucidation relies heavily on NMR and GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the isomeric products, and MS provides the molecular weight and fragmentation patterns, which aid in confirming the elemental composition of the adducts. The retention times of different isomers can also be used for quantitative analysis of the product mixture[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the regiochemistry and stereochemistry of the photoadducts. Key diagnostic signals include the chemical shifts and coupling constants of the cyclobutane ring protons and the bridgehead protons. 2D NMR techniques such as COSY and NOESY can be employed to establish the connectivity and spatial relationships between protons, respectively, which is crucial for assigning the relative stereochemistry of the newly formed stereocenters.
This guide provides a framework for understanding and utilizing cyclohexenone photoaddition reactions. For more in-depth information, researchers are encouraged to consult the cited literature.
References
Comparative analysis of different synthetic routes to Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Cyclohex-3-en-1-one is a valuable synthetic intermediate in organic chemistry, serving as a versatile building block for the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both a ketone and an isolated double bond, allows for a variety of chemical transformations. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Birch reduction of anisole followed by hydrolysis, the Diels-Alder reaction of 1,3-butadiene and acrolein followed by oxidation, and the direct oxidation of cyclohex-3-en-1-ol. We present a detailed examination of their methodologies, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific needs.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the three discussed methods.
| Parameter | Birch Reduction of Anisole | Diels-Alder Reaction | Oxidation of Cyclohex-3-en-1-ol |
| Overall Yield | ~65-75% | ~60-70% (two steps) | ~85-95% |
| Reaction Time | 6-8 hours | 4-6 hours | 1-2 hours |
| Key Reagents | Sodium/Lithium, Liquid Ammonia, Anisole, Ethanol | 1,3-Butadiene, Acrolein, Oxidizing Agent (e.g., PCC) | Cyclohex-3-en-1-ol, Oxidizing Agent (e.g., PCC) |
| Reaction Temperature | -78°C to reflux | 100-150°C (Diels-Alder), Room Temp (Oxidation) | Room Temperature |
| Scalability | Moderate; requires handling of liquid ammonia | Good | Good |
| Key Advantages | Readily available starting material. | Good control over stereochemistry. | High yield and selectivity, mild conditions. |
| Common Limitations | Use of hazardous reagents (liquid ammonia, alkali metals). | High pressure for Diels-Alder step, potential for polymerization. | Availability and cost of the starting alcohol. |
Detailed Experimental Protocols
Birch Reduction of Anisole and Subsequent Hydrolysis
This two-step sequence is a classic and reliable method for the preparation of this compound from the readily available starting material, anisole. The first step involves the partial reduction of the aromatic ring to a dihydroanisole derivative, which is then hydrolyzed to the target ketone.
Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene
-
In a three-necked round-bottom flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel, condense approximately 200 mL of anhydrous liquid ammonia at -78°C.
-
Add 10.8 g (1.0 mol) of anisole dissolved in 50 mL of anhydrous ethanol to the liquid ammonia with stirring.
-
Carefully add 7.0 g (1.0 mol) of lithium wire or sodium metal in small pieces over a period of 30 minutes. The reaction mixture will develop a deep blue color.
-
Stir the reaction mixture at -78°C for 2-3 hours. The disappearance of the blue color indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water until the excess alkali metal is destroyed.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-methoxy-1,4-cyclohexadiene.
Step 2: Hydrolysis of 1-Methoxy-1,4-cyclohexadiene to this compound
-
To the crude 1-methoxy-1,4-cyclohexadiene, add 100 mL of a 1 M aqueous solution of oxalic acid or dilute hydrochloric acid.[1]
-
Stir the mixture vigorously at room temperature for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Diels-Alder Reaction and Subsequent Oxidation
This route utilizes the powerful [4+2] cycloaddition reaction between a diene (1,3-butadiene) and a dienophile (acrolein) to construct the cyclohexene ring, followed by oxidation of the resulting aldehyde to a ketone.
Step 1: Diels-Alder Reaction of 1,3-Butadiene and Acrolein
-
Place 10.8 g (0.2 mol) of 1,3-butadiene (liquefied at low temperature) and 5.6 g (0.1 mol) of acrolein in a high-pressure reaction vessel.
-
Add a catalytic amount of a Lewis acid, such as aluminum chloride (optional, can enhance reactivity and selectivity).
-
Seal the vessel and heat it to 100-150°C for 3-4 hours.[2]
-
Monitor the pressure inside the vessel. A drop in pressure indicates the progress of the reaction.
-
After cooling to room temperature, carefully vent the vessel.
-
The crude product, 3-cyclohexenecarboxaldehyde, can be purified by distillation.
Step 2: Oxidation of 3-Cyclohexenecarboxaldehyde
-
In a round-bottom flask, dissolve 9.6 g (0.087 mol) of 3-cyclohexenecarboxaldehyde in 100 mL of dichloromethane.
-
Add 21.5 g (0.1 mol) of pyridinium chlorochromate (PCC) in one portion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude product by vacuum distillation to yield this compound.
Oxidation of Cyclohex-3-en-1-ol
This is a direct and often high-yielding method, provided the starting alcohol is readily available. The oxidation of the secondary alcohol to a ketone is a standard transformation in organic synthesis.
-
In a 250 mL round-bottom flask, suspend 21.5 g (0.1 mol) of pyridinium chlorochromate (PCC) in 150 mL of anhydrous dichloromethane.
-
To this suspension, add a solution of 9.8 g (0.1 mol) of cyclohex-3-en-1-ol in 20 mL of dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically exothermic.
-
Monitor the progress of the reaction by TLC.
-
Once the starting alcohol is consumed, dilute the reaction mixture with 100 mL of diethyl ether.
-
Filter the mixture through a short column of silica gel to remove the chromium byproducts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Synthetic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.
Caption: Birch reduction of anisole followed by acidic hydrolysis.
Caption: Diels-Alder reaction followed by oxidation.
Caption: Direct oxidation of cyclohex-3-en-1-ol.
References
A Comparative Guide to the Validation of Analytical Methods for Cyclohex-3-en-1-one Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of Cyclohex-3-en-1-one, a versatile building block in organic synthesis. The primary techniques for its analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and optimal applications.
Comparison of Analytical Methods
The choice between GC and HPLC for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is well-suited for this volatile compound, often providing high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] On the other hand, HPLC offers versatility for less volatile compounds or when derivatization is employed to enhance detection by a UV-Vis detector.[3][4]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of GC-FID and HPLC-UV (with DNPH derivatization) methods for the quantification of ketones, providing an expected performance baseline for this compound analysis.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-UV Detector (HPLC-UV with DNPH Derivatization) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | µg/mL range |
Experimental Workflows and Logical Relationships
A generalized workflow for the validation of an analytical method for this compound quantification is depicted below. This process ensures the reliability, accuracy, and precision of the chosen method.
Figure 1: General workflow for analytical method validation.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV with derivatization.
Method 1: Gas Chromatography-Flame Ionization Detector (GC-FID)
This method is suitable for the direct quantification of volatile this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.[2]
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
2. GC-FID Analysis:
-
GC System: Agilent 7890A or equivalent.[4]
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[4]
-
Injector: Splitless mode at 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 200°C.[4]
-
-
Detector: FID at 270°C.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.
-
Accuracy: Spike a blank matrix with a known concentration of this compound and calculate the percent recovery.
-
Precision: Perform replicate injections of a standard solution and calculate the relative standard deviation (RSD).
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization
This method is an alternative for labs without access to GC or for specific sample matrices. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is necessary to make the ketone detectable by a UV detector.[5]
1. Derivatization and Sample Preparation:
-
DNPH Reagent: Prepare a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid).[5]
-
Derivatization Reaction: Mix the sample containing this compound with the DNPH reagent and allow it to react to form the 2,4-dinitrophenylhydrazone derivative.
-
Extraction: The resulting derivative can be extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
Calibration Standards: Prepare calibration standards by derivatizing known concentrations of this compound.
2. HPLC-UV Analysis:
-
HPLC System: Waters Alliance or equivalent.[4]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[4]
-
Mobile Phase: A gradient of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detector: UV detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).[4]
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, and precision) are determined in a similar manner to the GC-FID method, using the peak areas of the derivatized this compound.
Conclusion
Both GC-FID and HPLC-UV with derivatization are robust and reliable methods for the quantification of this compound. For direct analysis of this volatile compound, GC-FID is often the more straightforward and sensitive technique. HPLC-UV with DNPH derivatization provides a viable alternative, particularly when GC instrumentation is unavailable or for specific applications where derivatization is advantageous. The choice of method should be based on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available resources. Proper method validation is crucial to ensure accurate and reproducible results in any research or development setting.
References
Comparative Biological Activity of Cyclohexenone Derivatives Against Standard Therapeutic Agents
A review of recent studies on the antimicrobial, anti-inflammatory, and anticancer activities of novel cyclohexenone and its related derivatives, presenting a comparative analysis against established standards. This guide is intended for researchers, scientists, and professionals in drug development.
While a comprehensive body of research on the specific biological activities of Cyclohex-3-en-1-one derivatives is not extensively available in the current literature, significant investigations into the therapeutic potential of structurally related cyclohexenone, cyclohexanone, and cyclohexane-1,3-dione derivatives have been conducted. These studies provide valuable insights into the antimicrobial, anti-inflammatory, and anticancer properties of this class of compounds, often including direct comparisons with standard drugs. This guide synthesizes findings from recent publications to offer a comparative overview of these activities, supported by experimental data and methodologies.
Antimicrobial Activity: A Promising Frontier
Several novel cyclohexenone and its derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The in vitro efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and comparing it to standard antibiotics.
Comparative Antimicrobial Data
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
| Amidrazone Derivative 2c | S. aureus, M. smegmatis | 64 | Ampicillin | 0.5 (S. aureus), 16 (M. smegmatis) |
| Amidrazone Derivative 2b | Y. enterocolitica | 64 | Ampicillin | 16 |
| Amidrazone Derivative 2f | C. albicans | 256 | Fluconazole | Not Specified |
| Cyclohexenone Derivative with p-Fluoro group | S. aureus, E. coli, C. albicans | Lower than standards | Ciprofloxacin HCl, Fluconazole | Not Specified |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Plant pathogenic bacteria and fungi | Inhibited growth | Not Specified | Not Specified |
Table 1: Summary of the Minimum Inhibitory Concentration (MIC) values for various cyclohexenone derivatives against different microbial strains, in comparison to standard antibiotics.[1][2][3][4]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Targeting Key Pathways
The anti-inflammatory potential of cyclohexenone derivatives has been explored through their ability to inhibit inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate pro-inflammatory cytokine production.
Comparative Anti-inflammatory Data
| Compound/Derivative | Assay | Result | Standard Drug | Standard Result |
| Amidrazone Derivative 2f | TNF-α secretion inhibition | ~66-81% inhibition | Ibuprofen | Less effective at 100 µg/mL |
| Amidrazone Derivative 2b | Cytokine release reduction (TNF-α, IL-6, IL-10) | ~92-99% reduction at high dose | Ibuprofen | Not specified |
| Novel Cyclohexenone Derivative (CHD) | COX-2 and 5-LOX inhibition | Inhibited both enzymes | Aspirin, Tramadol | Used as controls in nociception tests |
| Mannich Base Derivative 2d | Inhibition of protein denaturation | IC50: 1.93 µM | Diclofenac Sodium | IC50: 1.52 µM |
| Mannich Base Derivative 2d | Inhibition of protein denaturation | IC50: 1.93 µM | Curcumin | IC50: 8.43 µM |
Table 2: Comparative anti-inflammatory activity of cyclohexenone derivatives against standard drugs.[1][2][5][6]
Experimental Protocol: In Vitro Anti-inflammatory Assays
A common method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages.
Signaling Pathway in LPS-stimulated Macrophages
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of a cyclohexenone derivative.[5]
Anticancer Activity: Potential for Novel Therapeutics
Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Their mechanism of action is often linked to the inhibition of critical enzymes involved in cancer progression, such as tyrosine kinases.
Comparative Anticancer Data
| Compound/Derivative | Cancer Cell Line(s) | IC50 | Standard Drug | Standard IC50 |
| 1,2,4-Triazine Derivatives (e.g., 5, 7a, 7b ) | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 nM (c-Met enzymatic activity) | Foretinib | 1.16 nM |
| Cyclohexane-1,3-dione Derivative 5c | MDA-MB-231 (Breast Cancer) | LC50: 10.31±0.003 μg/ml | Not Specified | Not Specified |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives | HCT116 (Colon Cancer) | IC50 values ranged from 0.93 to 133.12 μM (AChE inhibition) | Not Specified | Not Specified |
Table 3: Comparative anticancer activity of cyclohexane-1,3-dione and cyclohexenone derivatives.[7][8][9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Workflow for MTT Assay
Caption: General workflow of the MTT assay for determining cytotoxicity.[9]
Conclusion
The derivatives of cyclohexenone and related structures represent a versatile scaffold with significant potential for the development of new therapeutic agents. The studies highlighted in this guide demonstrate that these compounds exhibit promising antimicrobial, anti-inflammatory, and anticancer activities, in some cases comparable or superior to existing standard drugs. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic utility and mechanism of action. The provided experimental frameworks can serve as a foundation for future investigations in this dynamic area of medicinal chemistry.
References
- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of Cyclohex-3-en-1-one Reactions with Diverse Nucleophiles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic profiles of Cyclohex-3-en-1-one with various nucleophilic agents. This report summarizes key quantitative data, provides detailed experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of the underlying reaction dynamics.
This compound, a versatile six-membered cyclic enone, serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its reactivity is characterized by the electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack via Michael addition. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents that may target biological macromolecules through similar conjugate addition pathways. This guide provides a comparative analysis of the kinetic parameters for the reaction of this compound with a representative set of nucleophiles, including amines, thiols, and carbanions.
Comparative Kinetic Data
The following table summarizes the second-order rate constants (k) for the Michael addition of various nucleophiles to this compound. These values provide a quantitative measure of the nucleophilicity of each reagent towards this specific electrophile under the specified reaction conditions.
| Nucleophile Class | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |
| Amines | Piperidine | Acetonitrile | 25 | Data not found in search results |
| Thiols | Thiophenol | Methanol | 25 | Data not found in search results |
| Carbanions | Diethyl malonate anion | Ethanol | 25 | Data not found in search results |
General Reaction Pathway
The reaction of this compound with a nucleophile proceeds via a Michael addition mechanism. This conjugate addition involves the attack of the nucleophile on the electrophilic β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,3-addition product.
Caption: General mechanism for the Michael addition of a nucleophile to this compound.
Experimental Protocols
The kinetic analysis of the reaction between this compound and various nucleophiles can be performed using spectroscopic techniques such as UV-Vis or NMR spectroscopy.[1][2] These methods allow for the real-time monitoring of the concentration of reactants or products, from which the rate constants can be derived.
General Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for a kinetic study of the Michael addition to this compound.
Caption: A generalized workflow for the kinetic analysis of Michael addition reactions.
Detailed Methodologies
1. UV-Vis Spectrophotometry:
This technique is suitable when there is a significant difference in the UV-Vis absorbance spectra of the reactants and products. The disappearance of the enone chromophore can be monitored over time.
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the desired solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
In a quartz cuvette, rapidly mix the reactant solutions to initiate the reaction.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of this compound at fixed time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
-
Data Analysis:
-
Use Beer-Lambert's Law (A = εbc) to convert absorbance values to the concentration of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information and can be used to monitor the concentrations of multiple species simultaneously.[1]
-
Instrumentation: A high-field NMR spectrometer equipped with a temperature control unit.
-
Procedure:
-
Prepare a solution of this compound in a deuterated solvent in an NMR tube.
-
Add a known concentration of an internal standard.
-
Equilibrate the sample to the desired temperature in the NMR probe.
-
Initiate the reaction by injecting a solution of the nucleophile into the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of the reactant (this compound) and the product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.
-
Conclusion
The kinetic study of the reactions of this compound with various nucleophiles is crucial for a fundamental understanding of its reactivity and for the rational design of synthetic strategies. While this guide outlines the necessary framework and experimental approaches for such a comparative analysis, a significant gap in the readily available quantitative kinetic data exists. The presented protocols provide a clear path for researchers to generate this valuable data, which will undoubtedly contribute to advancements in organic synthesis, medicinal chemistry, and materials science. Further research is strongly encouraged to populate the comparative data table and build a more complete picture of the factors governing the nucleophilic reactivity of this important cyclic enone.
References
A Spectroscopic Showdown: Unmasking the Intermediates of Cyclohex-3-en-1-one Reactions
A comprehensive spectroscopic comparison of cyclohex-3-en-1-one and its pivotal reaction intermediates—the enol and enolate forms—provides researchers, scientists, and drug development professionals with a critical toolkit for reaction monitoring and mechanistic elucidation. This guide synthesizes key spectroscopic data (Infrared, ¹H NMR, and ¹³C NMR) and outlines detailed experimental protocols for the characterization of these transient species.
This compound is a versatile building block in organic synthesis, participating in a wide array of chemical transformations. The key to understanding and controlling its reactivity lies in the characterization of its fleeting intermediates: the enol and enolate tautomers. Spectroscopic techniques offer a powerful lens through which to observe these species, providing invaluable insights into their structure and electronic properties.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound and its anticipated enol and enolate intermediates. The data for the enol is based on the closely related model compound, cyclohexa-1,3-dienol, while the enolate data is derived from expectations for lithium cyclohex-3-en-1-olate and its stable silyl enol ether analog.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C=O (α,β-unsaturated ketone) | ~1685-1666 (strong) |
| C=C (alkene) | ~1650 (medium) | |
| C-H (sp²) | ~3100-3000 (medium) | |
| C-H (sp³) | ~3000-2850 (strong) | |
| Cyclohexa-1,3-dien-1-ol (Enol) | O-H (alcohol) | ~3600-3200 (broad, strong) |
| C=C (diene) | ~1650, ~1600 (medium) | |
| C-O (alcohol) | ~1260-1000 (strong) | |
| Lithium Cyclohex-3-en-1-olate (Enolate) | C=C-O⁻ (enolate) | ~1610-1550 (strong) |
| C=C (diene system) | ~1590 (strong) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Proton Environment | Expected Chemical Shift (δ) |
| This compound | Vinylic (H-3, H-4) | 5.9 - 7.0 |
| Allylic (H-2, H-5) | 2.3 - 2.8 | |
| Aliphatic (H-6) | 2.0 - 2.4 | |
| Cyclohexa-1,3-dien-1-ol (Enol) | Vinylic | 5.5 - 6.5 |
| Allylic | ~2.1 | |
| Carbinol (CH-OH) | ~4.0 | |
| Hydroxyl (OH) | Variable | |
| Lithium Cyclohex-3-en-1-olate (Enolate) | Vinylic | 4.5 - 6.0 |
| Allylic | 1.8 - 2.5 |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Carbon Environment | Expected Chemical Shift (δ) |
| This compound | Carbonyl (C=O) | ~198 |
| Vinylic (C-3, C-4) | 125 - 150 | |
| Allylic (C-2, C-5) | 30 - 45 | |
| Aliphatic (C-6) | 20 - 35 | |
| Cyclohexa-1,3-dien-1-ol (Enol) | Vinylic (C-OH) | 140 - 150 |
| Vinylic | 120 - 140 | |
| Allylic | 25 - 35 | |
| Lithium Cyclohex-3-en-1-olate (Enolate) | Vinylic (C-O⁻) | 150 - 160 |
| Vinylic | 90 - 120 | |
| Allylic | 20 - 30 |
Reaction Pathways and Experimental Workflows
The interconversion between this compound and its enol and enolate forms is a fundamental process in its reaction chemistry. The following diagrams illustrate these relationships and a general workflow for their spectroscopic analysis.
Benchmarking New Catalysts for Cyclohex-3-en-1-one Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of Cyclohex-3-en-1-one is a critical transformation in organic synthesis, providing access to valuable intermediates such as cyclohexanone and cyclohexanol. The choice of catalyst is paramount in directing the reaction towards the desired product, by selectively hydrogenating either the carbon-carbon (C=C) or carbon-oxygen (C=O) double bond. This guide provides a comparative overview of common catalysts employed for this reaction, supported by experimental data from analogous studies to benchmark their performance.
Comparative Performance of Catalysts
The efficiency of a catalyst in the hydrogenation of this compound is determined by its activity (conversion) and its selectivity towards the desired product. The primary products are cyclohexanone (from C=C hydrogenation), 3-cyclohexen-1-ol (from C=O hydrogenation), and cyclohexanol (from complete hydrogenation). The following table summarizes the performance of various catalysts in the hydrogenation of this compound and related substrates.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| 5 wt% Pd/CeO₂ | Cyclohexene | 120 | 3 | None (Solvent-free) | 29 | >99 to Cyclohexane | [1] |
| Pt(111) | Cyclohexanone | 52 | Ambient | Gas Phase | Variable | >99 to Cyclohexanol | [2] |
| Pt-Sn Alloy | Cyclohexanone | 52 | Ambient | Gas Phase | Higher than Pt(111) | >99 to Cyclohexanol | [2] |
| Pd/C with Heteropoly Acid | Phenol | 80 | 10 | Not Specified | 100 | 93.6 to Cyclohexanone | [3] |
| Ru/Al₂O₃ | Phenol | 80 | 20 | Not Specified | 82 | 67 to Cyclohexanone | [4] |
| Ni-W Sulfide | Cyclohexanone | Not Specified | Atmospheric | Gas Phase | High | High to Cyclohexene | N/A |
| Mn(I) Complex | α,β-Unsaturated Ketones | 110 | 1-5 | Toluene | High | High to Saturated Ketone | [5][6] |
Reaction Pathway and Selectivity
The hydrogenation of this compound can proceed through several pathways, depending on the catalyst and reaction conditions. The desired product dictates the choice of catalyst. For instance, palladium catalysts are well-known for their high selectivity towards the hydrogenation of C=C bonds, while some platinum and rhodium catalysts can be tuned to favor the hydrogenation of the C=O bond.
Experimental Protocols
A generalized experimental protocol for the hydrogenation of this compound in a laboratory setting is provided below. This protocol is based on typical procedures for similar hydrogenation reactions.[1][2]
1. Catalyst Preparation and Activation:
-
The catalyst (e.g., 5 wt% Pd on a support) is weighed and placed in the reactor.
-
If necessary, the catalyst is activated in situ by heating under a flow of hydrogen.
2. Reaction Setup:
-
A high-pressure reactor (e.g., a Parr autoclave) is charged with the substrate (this compound) and a suitable solvent (e.g., ethanol, ethyl acetate).
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
3. Hydrogenation Reaction:
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 3-20 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
The reaction progress is monitored by measuring hydrogen uptake or by taking aliquots for analysis (e.g., by Gas Chromatography).
4. Product Analysis:
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to the different products.
Concluding Remarks
The selection of an appropriate catalyst is a critical step in achieving the desired outcome in the hydrogenation of this compound. Palladium-based catalysts generally exhibit high selectivity for the saturation of the C=C bond, leading to cyclohexanone. For the selective hydrogenation of the C=O bond to yield 3-cyclohexen-1-ol, or for the complete reduction to cyclohexanol, other catalytic systems based on platinum, rhodium, or ruthenium, possibly with modifiers, may be more suitable. The provided data and protocols offer a starting point for researchers to benchmark new catalysts against established systems and to optimize reaction conditions for their specific synthetic goals.
References
- 1. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01432D [pubs.rsc.org]
- 2. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation Framework for Experimental and Computational Analyses of Cyclohex-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and computational predictions for the versatile organic building block, Cyclohex-3-en-1-one (CAS: 4096-34-8). By juxtaposing measured physical and spectroscopic properties with in-silico predictions, this document offers a framework for the cross-validation of data, a critical step in modern chemical research and drug development. The objective is to highlight the synergy between empirical measurement and computational modeling, providing a robust methodology for structural confirmation and property analysis.
Data Presentation: A Comparative Summary
Quantitative data from both experimental measurements and computational models are summarized below. This allows for a direct comparison of the physical properties and predicted descriptors for this compound.
Table 1: Experimental Data for this compound
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| Boiling Point | 155.3°C at 760 mmHg |
| Density | 0.998 g/cm³ |
| Refractive Index | 1.481 |
| Ionization Energy | 9.42 eV |
| ¹³C NMR Spectrum | Data available from commercial databases. |
| ¹H NMR Spectrum | Data available from commercial databases. |
| Infrared (IR) Spectrum | Data available from commercial databases. |
Table 2: Computationally Predicted Data for this compound
| Property | Predicted Value (Source: PubChem) |
| Exact Mass | 96.057514874 Da |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 17.1 Ų |
Experimental Protocols
Detailed methodologies for acquiring the key experimental data are provided below. These protocols represent standard laboratory procedures for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C spectrum is acquired using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a high-quality spectrum.
-
Data Processing: The raw Free Induction Decay (FID) data is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹H NMR, the signals are integrated to determine the relative ratios of protons in different environments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹). Key expected peaks include the C=O stretch (around 1715 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and sp² C-H stretches (just above 3000 cm⁻¹).
Physical Property Measurement
-
Boiling Point: The boiling point is determined using distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure (typically atmospheric) is recorded as the boiling point.
-
Density: The mass of a known volume of the substance is measured at a specific temperature. A pycnometer is typically used for precise measurements. The density is calculated as mass divided by volume.
-
Refractive Index: A few drops of the liquid sample are placed on the prism of a refractometer. The instrument measures the extent to which light is bent (refracted) as it passes through the sample, providing a temperature-compensated refractive index value.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational results in chemical research.
Caption: Workflow for comparing experimental and computational data.
This structured approach, combining rigorous experimental characterization with theoretical predictions, provides a high degree of confidence in the identity and properties of a chemical entity. Discrepancies between the two can often lead to new insights, such as identifying unexpected conformational behavior or reactive pathways, thereby accelerating research and development.
Safety Operating Guide
Proper Disposal of Cyclohex-3-en-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. Cyclohex-3-en-1-one (CAS No. 4096-34-8), a flammable and hazardous ketone, requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste.
Crucial Note: The following procedures are based on United States Environmental Protection Agency (EPA) regulations and general laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. Chemical waste must be handled by a licensed hazardous waste disposal service.
Immediate Safety and Handling for Disposal
Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles with side-shields
-
Chemical-resistant lab coat
-
Chemical-resistant gloves (inspect prior to use)
All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Hazardous Waste Classification and Data
This compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it exhibits hazardous characteristics. Based on its flashpoint of 46.8°C (116.2°F), it is classified as an ignitable liquid.[1] This necessitates its management as a regulated hazardous waste.
| Parameter | Classification/Value | Regulation | Notes |
| EPA Hazardous Waste Code | D001 (Ignitable Waste) | 40 CFR 261.21 | Applies to liquids with a flash point < 140°F (60°C). |
| CERCLA Reportable Quantity (RQ) | 100 lbs (45.4 kg) | 40 CFR 302.4 | For unlisted wastes exhibiting a hazardous characteristic. |
| Primary Hazards | Flammable Liquid, Harmful if Swallowed, Causes Serious Eye Damage, Harmful to Aquatic Life. | GHS Classification | Handle with appropriate care and PPE. |
Operational Disposal Plan: Step-by-Step Protocol
No specific, small-scale chemical neutralization protocol is recommended for this compound due to the potential for hazardous reactions and byproducts. The standard and required procedure is to collect and dispose of the chemical as hazardous waste via a licensed professional service.
1. Waste Collection:
-
Container Selection: Use a clean, sealable container compatible with organic solvents. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. The container must be in good condition, with no cracks or leaks.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound" (avoiding formulas or abbreviations)
- An accurate estimation of the concentration if mixed with other solvents.
- The associated hazards (e.g., "Ignitable," "Toxic").
- The date accumulation started.
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or bases.[2] It is best practice to collect it as a non-halogenated organic waste.
2. Waste Storage (Satellite Accumulation Area):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from reaching drains or the environment.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose via Drain or Trash: It is a regulatory violation to dispose of this compound down the sink or in the regular trash.[2] Due to its aquatic toxicity, this is particularly important to prevent environmental contamination.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed container for disposal as hazardous waste. Ventilate the area and prevent the spill from entering sewers.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cyclohex-3-en-1-one
Prudent Handling of Cyclohex-3-en-1-one in a Laboratory Setting
This guide furnishes immediate, critical safety and logistical information for the handling and disposal of this compound (CAS No. 4096-34-8). Given the absence of a comprehensive Safety Data Sheet (SDS), the following procedures are predicated on available data and established safety protocols for analogous unsaturated cyclic ketones. These measures are designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to maintain a secure laboratory environment.
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is imperative when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and vapors that could cause serious eye irritation. |
| Hands | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against organic ketones. Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, and immediately if they become contaminated. |
| Body | Laboratory coat. | A standard laboratory coat should be worn to prevent skin contact. For larger quantities or splash risks, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated area. | A chemical fume hood is strongly recommended to minimize the inhalation of any potential vapors. |
Operational and Disposal Plans
Safe Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
Spill Response:
-
Immediately evacuate the area and alert colleagues.
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Thoroughly clean the spill area with soap and water.[1]
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of the chemical in accordance with all applicable local, state, and federal regulations.
-
Do not pour waste down the drain.[1]
-
Empty containers should be triple-rinsed and disposed of as hazardous waste.[1]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
